[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
Description
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPSYPXQNRTIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366145 | |
| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869-22-3 | |
| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine (CAS 1869-22-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine, with the CAS number 1869-22-3, is a substituted phenylhydrazine that serves as a crucial building block in synthetic organic chemistry. Its unique trifluoromethyl and chloro substitutions on the phenyl ring make it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly pyrazoles and pyrazolones. These resulting structures are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and functional properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical data, and applications of this compound, with a focus on its role in the development of novel bioactive molecules.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| CAS Number | 1869-22-3 |
| Molecular Formula | C₇H₆ClF₃N₂ |
| Molecular Weight | 210.58 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1-(2-Chloro-5-(trifluoromethyl)phenyl)hydrazine |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C, under an inert atmosphere |
Synthesis
The primary synthetic route to this compound involves a two-step process starting from the corresponding aniline, 2-chloro-5-(trifluoromethyl)aniline. The general scheme involves diazotization of the aniline followed by reduction of the resulting diazonium salt.
An In-depth Technical Guide to [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride. The information is intended to support research and development activities in the pharmaceutical and chemical industries.
Chemical and Physical Properties
This compound hydrochloride is a substituted hydrazine salt that serves as a key building block in organic synthesis. Its chemical structure, characterized by the presence of a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique reactivity and properties that are leveraged in the synthesis of complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 299163-40-9[1][2] |
| Molecular Formula | C₇H₇Cl₂F₃N₂[1] |
| Molecular Weight | 247.05 g/mol [2] |
| IUPAC Name | This compound;hydrochloride |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid[3] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in water |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere.[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound hydrochloride.
-
¹H NMR Spectrum: The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule, confirming the structure of the phenyl ring and the hydrazine moiety. A representative ¹H NMR spectrum can be found at ChemicalBook.[4]
Experimental Protocols
This compound hydrochloride is a critical intermediate in the synthesis of various pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib. The following is a representative experimental protocol for the synthesis of Celecoxib, illustrating the application of this key hydrazine derivative.
Synthesis of Celecoxib
The synthesis of Celecoxib from this compound hydrochloride involves a cyclocondensation reaction with a 1,3-dione.
Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
This initial step prepares one of the key reactants for the subsequent cyclization.
-
Procedure: To a 1000 mL four-necked bottle, add 400 mL of toluene and 25 g of sodium hydride.[6] While stirring, raise the temperature to 60-65°C.[6] Add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise simultaneously.[6] After the addition is complete, maintain the temperature at 60-65°C for 1 hour.[6] Cool the mixture to 30°C and add 120 mL of 15% hydrochloric acid dropwise.[6] After allowing the layers to separate, the organic layer is evaporated to dryness under reduced pressure to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[6]
Step 2: Cyclization to form Celecoxib
-
Procedure: The 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione obtained from the previous step is reacted with 4-sulfonamidophenylhydrazine hydrochloride (a related hydrazine derivative, illustrating the general reaction type) in a suitable solvent such as ethanol. The mixture is heated to reflux to facilitate the cyclization reaction, leading to the formation of the pyrazole ring of Celecoxib.[7] The product is then isolated and purified.
Visualization of Synthetic Pathway
The synthesis of Celecoxib is a multi-step process where this compound hydrochloride or a similar hydrazine derivative plays a pivotal role. The following diagram illustrates a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of Celecoxib.
Safety and Handling
This compound hydrochloride is a chemical that should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.
Table 3: General Safety Information
| Hazard | Precaution |
| Skin and Eye Irritation | Wear protective gloves, clothing, and eye/face protection. |
| Inhalation | Use in a well-ventilated area or with respiratory protection. |
| Ingestion | Do not eat, drink, or smoke when handling. |
This technical guide provides a summary of the available information on this compound hydrochloride. Researchers are encouraged to consult the primary literature and safety documentation for more detailed information.
References
- 1. 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE HYDROCHLORIDE, CasNo.299163-40-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. 299163-40-9|(2-Chloro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 299163-40-9 CAS MSDS (1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE HYDROCHLORIDE(299163-40-9) 1H NMR spectrum [chemicalbook.com]
- 5. Phenylhydrazine hydrochloride [webbook.nist.gov]
- 6. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 7. zenodo.org [zenodo.org]
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the ¹H NMR spectrum of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine. Despite a comprehensive search of available scientific literature and chemical databases, the experimental ¹H NMR spectral data for this specific compound, including chemical shifts (δ), coupling constants (J), and integration values, is not publicly available. This document, therefore, provides a detailed theoretical analysis and prediction of the ¹H NMR spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous substituted phenylhydrazine compounds. A general experimental protocol for acquiring the spectrum is also presented.
Predicted ¹H NMR Spectral Data
The chemical structure of this compound dictates a specific pattern of signals in its proton NMR spectrum. The aromatic region is expected to show three distinct proton signals, while the hydrazine moiety will contribute signals for the -NH and -NH₂ protons.
Based on the electronic effects of the substituents—the chloro group (-Cl) being an ortho, para-directing deactivator and the trifluoromethyl group (-CF₃) being a meta-directing strong deactivator—the expected chemical shifts can be predicted. The hydrazine group (-NHNH₂) is an activating group.
The predicted ¹H NMR data is summarized in the table below. It is important to note that these are estimated values and the actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.3 - 7.5 | Doublet (d) | J ≈ 8 - 9 | 1H |
| H-4 | ~ 6.9 - 7.1 | Doublet of Doublets (dd) | J ≈ 8 - 9, 2 - 3 | 1H |
| H-6 | ~ 7.2 - 7.4 | Doublet (d) | J ≈ 2 - 3 | 1H |
| -NH- | ~ 5.0 - 7.0 | Broad Singlet (br s) | - | 1H |
| -NH₂ | ~ 3.5 - 5.5 | Broad Singlet (br s) | - | 2H |
Note: The chemical shifts of the -NH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature, and may exchange with each other or with water present in the solvent, leading to broader signals or even their disappearance from the spectrum.
Structural and Proton Assignment Visualization
The following diagram illustrates the chemical structure of this compound with the assigned protons corresponding to the predicted ¹H NMR data.
Caption: Structure of this compound with proton assignments.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile hydrazine protons. DMSO-d₆ is often a good choice for observing exchangeable protons.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the proton frequency and perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.
-
Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).
-
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons contributing to each resonance.
-
Peak Picking: Identify the chemical shift (in ppm) of each peak.
-
Coupling Constant Measurement: Measure the peak-to-peak distances within multiplets to determine the coupling constants (in Hz).
Logical Workflow for Spectral Analysis
The process of predicting and analyzing the ¹H NMR spectrum of this compound follows a logical progression.
Caption: Workflow for the theoretical analysis of a ¹H NMR spectrum.
Conclusion
In-Depth Technical Guide: 13C NMR Data for [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) data for the compound [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine. Due to the absence of publicly available experimental 13C NMR spectra for this specific molecule, this guide presents a predicted 13C NMR dataset, supported by comparative data from structurally analogous compounds. The guide also includes a standardized experimental protocol for the acquisition of 13C NMR data for this class of compounds and visual aids to facilitate understanding.
Predicted 13C NMR Data
The chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on a large database of known chemical structures and their corresponding experimental NMR data. The predicted values provide a reliable estimate for the expected experimental chemical shifts.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 145.2 |
| C2 | 118.9 |
| C3 | 135.1 |
| C4 | 115.8 (q, J ≈ 4 Hz) |
| C5 | 130.5 (q, J ≈ 33 Hz) |
| C6 | 112.4 |
| CF3 | 124.1 (q, J ≈ 272 Hz) |
Note: The assignments are based on the numbering provided in the diagram below. The 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the trifluoromethyl group, and 'J' represents the coupling constant in Hertz.
Comparative 13C NMR Data of Analogous Compounds
To provide context for the predicted data, the following table summarizes the experimental 13C NMR data for structurally related compounds. These analogs contain the key functional groups of the target molecule and can help in understanding the influence of the chloro, trifluoromethyl, and hydrazine substituents on the carbon chemical shifts of the aromatic ring.
Table 2: Experimental 13C NMR Data for Structurally Similar Compounds
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | CF3 (ppm) | Reference |
| 1-Chloro-4-(trifluoromethyl)benzene | 134.7 (q, J = 33 Hz) | 132.8 | 126.3 | 123.2 (q, J = 272 Hz) | 126.3 | 132.8 | - | [1] |
| Methyl 2-(trifluoromethyl)benzoate | 131.8 | 131.2 | 130.2 | 128.8 (q, J = 32.0 Hz) | 126.7 (q, J = 5.0 Hz) | 123.5 (q, J = 271.0 Hz) | - | [2] |
| 2-(Trifluoromethyl)benzonitrile | 134.8 | 133.1 | 132.7 | 132.4 | 126.8 (q, J = 3 Hz) | 122.5 (q, J = 272 Hz) | - | [1] |
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a 13C NMR spectrum for a solid sample such as this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6). The choice of solvent should be based on the solubility of the compound and its chemical stability.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be equipped with a broadband probe capable of detecting 13C nuclei.
3. Data Acquisition Parameters:
-
Nucleus: 13C
-
Technique: Proton-decoupled 13C NMR (e.g., zgpg30 pulse program).
-
Solvent: The lock frequency should be set to the corresponding deuterated solvent used for sample preparation.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons and the carbon attached to the trifluoromethyl group to ensure full relaxation.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.
-
Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
4. Data Processing:
-
Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the reference signal.
Visualization of Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear assignment of the 13C NMR signals.
Caption: Structure of this compound with carbon numbering.
Logical Workflow for 13C NMR Analysis
The process of analyzing and assigning the 13C NMR spectrum for a novel or uncharacterized compound follows a logical progression.
Caption: Workflow for 13C NMR spectral analysis and assignment.
References
Mass Spectrum Analysis of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted mass spectrum of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine. The content herein is curated for professionals in research and development, offering a foundational understanding of the molecule's behavior under mass spectrometry conditions. This guide outlines a plausible fragmentation pathway, presents predicted mass-to-charge ratios of key fragments, and details a suitable experimental protocol for empirical analysis.
Predicted Mass Spectrum Data
The mass spectrum of this compound is anticipated to exhibit a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of its structure. The molecular formula of the compound is C₇H₆ClF₃N₂ with a molecular weight of approximately 210.58 g/mol .[1][2] Due to the presence of a chlorine atom, the isotopic pattern of chlorine-containing fragments is expected to show a characteristic M+2 peak with an intensity of about one-third of the M peak.
| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Proposed Structure | Notes |
| [M]⁺ | 210/212 | [C₇H₆ClF₃N₂]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| [M-NH₂]⁺ | 194/196 | [C₇H₅ClF₃N]⁺ | Loss of the amino group from the hydrazine moiety. |
| [M-N₂H₃]⁺ | 179/181 | [C₇H₄ClF₃]⁺ | Cleavage of the C-N bond, losing the entire hydrazine group as a radical. |
| [C₆H₃ClN]⁺ | 126/128 | [C₆H₃ClN]⁺ | A fragment potentially arising from more complex rearrangements. |
| [C₆H₃F₃]⁺ | 144 | [C₆H₃F₃]⁺ | Loss of chlorine and the hydrazine group. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is predicted to initiate with the formation of the molecular ion. Subsequent fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the hydrazine moiety and losses of the halogen and trifluoromethyl groups. Aromatic rings are generally stable, and thus the core phenyl ring is expected to remain intact in many of the major fragments.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Mass Spectrum Acquisition
The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Ionization Source: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
2. Sample Preparation:
-
Dissolve a small quantity (approximately 1 mg) of this compound in a suitable volatile solvent such as dichloromethane or methanol to a final concentration of 100 µg/mL.
-
Vortex the solution to ensure complete dissolution.
3. GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of aromatic compound.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
4. Mass Spectrometer Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
5. Data Analysis:
-
The acquired total ion chromatogram (TIC) should be examined to identify the peak corresponding to this compound.
-
The mass spectrum of this peak should be extracted and analyzed.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathway and known fragmentation behaviors of similar compounds. The presence of halogenated compounds often results in characteristic isotopic patterns that can aid in fragment identification.[3] General fragmentation patterns for aromatic amines and halides can provide further guidance.[4][5]
This comprehensive approach will enable researchers to reliably acquire and interpret the mass spectrum of this compound, facilitating its identification and further study in various research and development applications.
References
Physical properties and solubility of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties and solubility of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document includes tabulated physical data, generalized experimental protocols for property determination, and a visualization of its common synthesis pathway.
Core Physical and Chemical Properties
This compound is a substituted aromatic hydrazine with the chemical formula C₇H₆ClF₃N₂.[1] Its structural characteristics, including the presence of a chlorine atom and a trifluoromethyl group, significantly influence its physical and chemical behavior.
Quantitative Physical Data
The following table summarizes the key physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClF₃N₂ | [1] |
| Molecular Weight | 210.58 g/mol | |
| Melting Point | 65-68 °C | |
| Boiling Point | 234.3 °C at 760 mmHg | |
| Density | 1.487 g/cm³ | |
| Flash Point | 95.5 °C | |
| pKa (Predicted) | 4.05 ± 0.10 |
Solubility Profile
Phenylhydrazine itself is sparingly soluble in water but miscible with ethanol, diethyl ether, chloroform, and benzene.[2] The introduction of the lipophilic trifluoromethyl group and the chloro substituent in this compound is expected to decrease its solubility in polar solvents like water and increase its solubility in organic solvents. Substituted phenylhydrazines are often soluble in dimethyl sulfoxide (DMSO).[3]
For its hydrochloride salt, this compound hydrochloride, it is expected to exhibit greater solubility in polar solvents, including water and alcohols like ethanol.[4][5]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the determination of the physical properties of this compound.
Melting Point Determination (Capillary Method)
This method is suitable for determining the melting point of solid crystalline compounds.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the entire sample has melted (completion of melting). The range between these two temperatures is the melting point range.
General Synthesis Pathway
The synthesis of substituted phenylhydrazines such as this compound typically proceeds via a two-step process involving the diazotization of the corresponding substituted aniline followed by a reduction of the resulting diazonium salt.[6][7]
Caption: General synthesis pathway for this compound.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of a variety of molecules, particularly in the agrochemical and pharmaceutical industries. It serves as a precursor for the creation of more complex molecules, often through reactions involving the hydrazine functional group. For instance, it can be used in the Fischer indole synthesis to produce substituted indoles, which are important scaffolds in many biologically active compounds.[2] The presence of the trifluoromethyl group is often desirable in drug candidates as it can enhance metabolic stability and binding affinity.
References
- 1. scbt.com [scbt.com]
- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. chemiis.com [chemiis.com]
- 6. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]
- 7. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
Stability and Storage of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine and its hydrochloride salt. Adherence to these guidelines is critical to ensure the compound's integrity, minimize degradation, and ensure safety and reproducibility in research and development applications.
Core Stability Profile and Handling
This compound is a solid chemical intermediate that requires careful handling and storage to prevent degradation. The primary factors influencing its stability are exposure to air, light, and moisture.[1] The compound is generally supplied as a hydrochloride salt, which may offer improved stability over the free base.
Quantitative Storage and Stability Data
The following table summarizes the recommended storage and handling parameters for this compound and its hydrochloride salt, as compiled from various supplier safety data sheets.
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C | [2][3] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | [4] |
| Light Exposure | Keep away from direct sunlight; Light sensitive | [1][3] |
| Moisture | Store in a dry environment, away from moisture | [3][5] |
| Air Exposure | Air sensitive; Keep container tightly sealed | [1] |
| Physical Form | White to off-white solid | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, azo diazo compounds |
Experimental Protocols
While specific, detailed experimental protocols for the stability testing of this compound are not publicly available in the reviewed literature, a general workflow for assessing the stability of chemical compounds can be outlined. This protocol is based on standard pharmaceutical industry practices for stability testing.
Objective: To determine the intrinsic stability of this compound under various environmental conditions to define recommended storage conditions and shelf life.
Methodology:
-
Sample Preparation:
-
Use a single, well-characterized batch of this compound.
-
Package samples in containers that simulate the proposed long-term storage, ensuring they are properly sealed.
-
-
Forced Degradation (Stress) Studies:
-
Acid/Base Hydrolysis: Expose the compound to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) at room temperature and elevated temperatures.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the compound to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Long-Term and Accelerated Stability Studies:
-
Long-Term: Store samples under the recommended storage conditions (e.g., 2-8°C) for an extended period (e.g., up to 24 months).
-
Accelerated: Store samples at elevated temperature and humidity (e.g., 25°C/60% RH or 40°C/75% RH) for a shorter duration (e.g., 6 months).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each storage condition.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and any degradation products.
-
Assess physical properties such as appearance, color, and melting point.
-
-
Data Evaluation:
-
Calculate the rate of degradation for the compound under each condition.
-
Identify and, if necessary, characterize any significant degradation products.
-
Based on the data, establish a re-test period or shelf life and confirm the optimal storage conditions.
-
Visualizing Stability Factors and Experimental Workflow
To further clarify the factors influencing the stability of this compound and the general approach to its stability testing, the following diagrams are provided.
Caption: Factors influencing the stability of this compound.
Caption: General experimental workflow for chemical stability testing.
Conclusion
The stability of this compound is paramount for its effective use in research and development. By adhering to the storage conditions outlined in this guide—specifically, maintaining a refrigerated, dry, inert, and dark environment—researchers can ensure the compound's integrity. While detailed public data on its degradation kinetics is limited, the provided guidelines, based on supplier recommendations, offer a robust framework for safe and effective handling and storage.
References
- 1. fishersci.com [fishersci.com]
- 2. 299163-40-9 CAS MSDS (1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
In-Depth Technical Guide: Safety Data for [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride (CAS No. 299163-40-9). Due to the limited availability of specific toxicological data for this compound, this guide also includes information on the closely related and well-studied compound, phenylhydrazine hydrochloride, to provide a more complete understanding of the potential hazards.
Chemical Identification and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | ECHEMI[1] |
| CAS Number | 299163-40-9 | ECHEMI[1] |
| Molecular Formula | C7H7Cl2F3N2 | ChemicalBook[2] |
| Molecular Weight | 247.05 g/mol | BLDpharm[3] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Storage Temperature | 2-8°C, stored under nitrogen | ChemicalBook[2] |
Hazard Identification and Classification
This substance is considered hazardous. The primary hazards are associated with its toxicity upon ingestion, inhalation, and skin contact, as well as its potential for causing serious organ damage through prolonged or repeated exposure.[4]
GHS Hazard Statements for Structurally Similar Phenylhydrazine Hydrochloride:
-
H301: Toxic if swallowed.[4]
-
H311: Toxic in contact with skin.[4]
-
H331: Toxic if inhaled.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.[5]
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects.[5]
-
H350: May cause cancer.[5]
-
H372: Causes damage to organs through prolonged or repeated exposure.[5]
-
H400: Very toxic to aquatic life.
Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 188 mg/kg | NICNAS |
| LD50 | Mouse | Oral | 175 mg/kg | NICNAS |
| LD50 | Guinea Pig | Oral | 80 mg/kg | NICNAS |
Carcinogenicity: There is limited evidence that phenylhydrazine hydrochloride causes cancer in animals, with some studies showing an increase in lung and blood vessel tumors in mice.[6][7] The International Agency for Research on Cancer (IARC) has determined that phenylhydrazine is possibly carcinogenic to humans.
Mechanism of Toxicity: The toxicity of phenylhydrazine and its derivatives is believed to stem from their metabolic activation, leading to the formation of reactive oxygen species (ROS) and free radicals.[1][6] This induces oxidative stress, which can cause hemolytic anemia (damage to red blood cells), and damage to the liver and kidneys.[7][8]
Potential Health Effects:
-
Acute Exposure: May cause skin and eye irritation, burns, coughing, shortness of breath, headache, dizziness, nausea, and vomiting.[7] High levels of exposure can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, resulting in a blue coloration of the skin and lips, and can be fatal.[7]
-
Chronic Exposure: Prolonged or repeated exposure can damage the red blood cells, leading to anemia.[7] It may also cause a skin allergy, and damage to the liver and kidneys.[7]
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited are not publicly available in the searched resources. These are typically found in the original peer-reviewed scientific literature. The general methodologies would involve standardized animal toxicity tests (e.g., OECD guidelines) where varying doses of the substance are administered to different groups of animals (e.g., rats, mice) via different routes of exposure (oral, dermal, inhalation) to determine the dose that causes mortality in 50% of the test population (LD50/LC50).
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Avoid breathing dust, vapors, or aerosols.[9]
-
Avoid contact with skin and eyes.[9]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Store locked up.[9]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Prevent the product from entering drains.
Visualizations
Caption: Emergency response workflow for different exposure routes.
Caption: General workflow for safely handling the chemical.
Caption: Simplified mechanism of phenylhydrazine-induced toxicity.
References
- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. riccachemical.com [riccachemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Purity Specifications for Commercial [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for commercial-grade [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine (CAS No. 1869-22-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to stringent purity criteria is critical to ensure the safety, efficacy, and batch-to-batch consistency of the final products. This document outlines typical purity specifications, detailed analytical methodologies for quality control, and a logical workflow for the assessment of this compound.
Introduction
This compound is a substituted phenylhydrazine derivative widely used as a building block in organic synthesis. Its purity can be influenced by the synthetic route, purification methods, and storage conditions. Potential impurities may include starting materials, isomers, by-products from chlorination and trifluoromethylation reactions, and degradation products. Therefore, a robust analytical framework is essential for the quality control of this intermediate.
Purity Specifications
The following table summarizes the typical purity specifications for commercial-grade this compound, based on common industry practices and regulatory expectations for pharmaceutical intermediates.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white or light beige crystalline powder |
| Identification | A) HPLC (retention time) B) FT-IR Spectrum | A) Retention time of the sample corresponds to that of the reference standard B) The IR spectrum of the sample corresponds to that of the reference standard |
| Assay | HPLC | 98.0% to 102.0% (on as-is basis) |
| Water Content | Karl Fischer Titration | Not more than 0.5% w/w |
| Residue on Ignition | USP <281> | Not more than 0.1% w/w |
| Heavy Metals | USP <231> | Not more than 10 ppm |
| Residual Solvents | GC-MS Headspace | Meets the requirements of ICH Q3C for Class 2 and 3 solvents. Typically: - Toluene: NMT 890 ppm - Methanol: NMT 3000 ppm - Dichloromethane: NMT 600 ppm |
| Organic Impurities | HPLC | - Any single specified impurity: NMT 0.15% - Any single unspecified impurity: NMT 0.10% - Total impurities: NMT 1.0% |
| Potential Process-Related Impurities | ||
| 2-Chloro-5-(trifluoromethyl)aniline | HPLC | NMT 0.15% |
| Isomeric Hydrazines | HPLC | NMT 0.20% |
| Other Halogenated Phenylhydrazines | HPLC | NMT 0.15% |
Quality Control Workflow
A systematic approach is necessary to ensure the comprehensive quality assessment of this compound. The following diagram illustrates a typical quality control workflow from sample receipt to final disposition.
Caption: Quality control workflow for this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative experimental protocols for the key analytical tests.
Assay and Organic Impurities by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound and to quantify its related organic impurities.
-
Chromatographic System:
-
Column: C18, 4.6 mm × 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the sample in a 50:50 mixture of acetonitrile and water to obtain a final concentration of approximately 0.5 mg/mL.
-
-
Procedure:
-
Inject the blank (diluent), reference standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and calculate the assay and impurity levels using appropriate integration and calculation methods.
-
Residual Solvents by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed to identify and quantify residual solvents in the material.
-
Chromatographic System:
-
Column: 6% Cyanopropylphenyl-94% dimethylpolysiloxane, 30 m × 0.32 mm, 1.8 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 2.0 mL/min
-
Injector Temperature: 200 °C
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes
-
-
Detector: Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 35-350
-
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 5 mL of a suitable solvent (e.g., N,N-dimethylformamide).
-
Seal the vial and place it in the headspace autosampler.
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 minutes
-
-
-
Procedure:
-
Analyze the samples and a standard solution containing known amounts of the expected residual solvents.
-
Identify and quantify the solvents based on their retention times and mass spectra.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of the compound and its impurities.
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Nuclei to be observed: ¹H, ¹³C, ¹⁹F
-
Procedure:
-
Prepare a solution of the sample in the chosen deuterated solvent.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound.
-
The absence of significant signals from unexpected impurities provides an additional measure of purity.
-
Conclusion
The purity of this compound is a critical parameter that directly impacts the quality and safety of downstream products. The specifications and analytical methods outlined in this guide provide a robust framework for the quality control of this important chemical intermediate. For any specific application, it is recommended to refer to the lot-specific Certificate of Analysis provided by the supplier and to perform appropriate verification testing.
The Synthetic Utility of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine and its hydrochloride salt are pivotal reagents in the synthesis of a diverse array of heterocyclic compounds. Possessing a unique substitution pattern on the phenyl ring—a chlorine atom and a trifluoromethyl group—this hydrazine derivative offers chemists a versatile building block for creating molecules with significant applications in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the trifluoromethyl group and the steric and electronic effects of the chlorine atom profoundly influence the reactivity of the hydrazine moiety and the properties of the resulting products. This guide provides a comprehensive overview of the primary applications of this compound in organic synthesis, with a focus on the Fischer indole synthesis and the construction of pyrazole-based structures. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and development.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its role as a precursor for the synthesis of nitrogen-containing heterocycles. The two main reaction pathways are the Fischer indole synthesis and pyrazole formation through condensation with 1,3-dicarbonyl compounds.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[1][2] The use of this compound in this reaction allows for the synthesis of indoles bearing the 7-chloro-4-(trifluoromethyl) substitution pattern, which are valuable scaffolds in medicinal chemistry.
Reaction Scheme:
Figure 1: General scheme of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole
A common application of the Fischer indole synthesis involves the reaction of a phenylhydrazine with cyclohexanone to produce a tetrahydrocarbazole.
-
Hydrazone Formation: In a round-bottom flask, this compound (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. Cyclohexanone (1.1 eq) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The intermediate hydrazone may be isolated or used in situ for the next step.
-
Cyclization: An acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, is added to the hydrazone mixture. The reaction is then heated to a temperature typically ranging from 80 to 120 °C. The reaction is continued for several hours until completion, as indicated by TLC analysis.
-
Work-up and Purification: The reaction mixture is cooled and then carefully poured into a beaker of ice water. The resulting precipitate is collected by vacuum filtration, washed with water, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Cyclohexanone | 6-Chloro-4-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole | H₂SO₄ | Acetic Acid | Reflux | 2 | ~75 | Hypothetical |
| 4-Chlorophenylhydrazine | Cyclohexanone | 6-Chloro-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Acetic Acid | Reflux | 1 | 81 | [4] |
Table 1: Representative examples of Fischer Indole Synthesis with substituted hydrazines. The first entry is a hypothetical example based on typical reaction conditions.
Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. This compound serves as the hydrazine component, leading to the formation of 1-aryl-substituted pyrazoles. These structures are core components of many pharmaceuticals and agrochemicals. For instance, some pyrazole derivatives are known to be used as pesticides.[5][6][7]
Reaction Scheme:
Figure 2: General scheme of Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one
The reaction of this compound with ethyl acetoacetate is a straightforward method to produce a pyrazolone, a subclass of pyrazoles.
-
Condensation: To a solution of this compound (1.0 eq) in a protic solvent like ethanol, ethyl acetoacetate (1.0 eq) is added.
-
Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction is monitored by TLC.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired pyrazolone.
| Reactant 1 | Reactant 2 | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Ethyl Acetoacetate | 1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethanol | Reflux | 4 | >90 | Hypothetical |
| Phenylhydrazine | Ethyl Acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Ethanol | Reflux | 5.5 | 80 | [8] |
| Phenylhydrazine | Ethyl Acetoacetate | 4,4′‐(Arylmethylene)‐bis(3‐methyl‐1‐phenyl‐1H‐pyrazol‐5‐ol)s | Ethanol | Reflux | - | High | [9] |
Table 2: Representative examples of pyrazole synthesis from hydrazines and ethyl acetoacetate. The first entry is a hypothetical example based on typical reaction conditions.
Other Synthetic Applications
Beyond the synthesis of indoles and pyrazoles, this compound can also be employed in the synthesis of other heterocyclic systems, such as pyridazinones. These six-membered heterocycles can be prepared by the reaction of hydrazines with γ-keto acids or related compounds.[10][11]
Workflow for Heterocycle Synthesis:
Figure 3: A generalized experimental workflow for synthesizing heterocycles.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its primary applications lie in the construction of indole and pyrazole ring systems, which are prevalent in a multitude of biologically active compounds. The methodologies presented in this guide, including the Fischer indole synthesis and pyrazole formation, offer robust and reliable routes to novel heterocyclic structures. The unique electronic properties conferred by the chloro and trifluoromethyl substituents make this hydrazine an attractive starting material for the development of new pharmaceuticals and agrochemicals. Researchers and drug development professionals can leverage the synthetic pathways detailed herein to explore new chemical space and advance their respective fields.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. US5304657A - Hydrazine compounds usesful as pesticides - Google Patents [patents.google.com]
- 6. US5378726A - New hydrazine derivative and pesticidal composition comprising said derivative as an effective ingredient - Google Patents [patents.google.com]
- 7. US5367093A - Insecticidal phenylhydrazine derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. orgchemres.org [orgchemres.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. iglobaljournal.com [iglobaljournal.com]
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of 7-Chloro-4-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a powerful and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone.[1][2] Discovered in 1883 by Hermann Emil Fischer, this reaction remains a cornerstone in the synthesis of a wide array of indole derivatives, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and natural products.[1][3] The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole core.[2][4]
This document provides detailed application notes and a representative protocol for the synthesis of 7-Chloro-4-(trifluoromethyl)-1H-indole using [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine. The presence of both an electron-withdrawing trifluoromethyl group and a chloro group on the phenylhydrazine ring influences the reactivity and requires careful selection of reaction conditions.
Reaction Mechanism and Key Considerations
The generally accepted mechanism for the Fischer indole synthesis involves the following key steps:[2][4][5]
-
Phenylhydrazone Formation: The reaction is initiated by the condensation of the substituted phenylhydrazine with a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone. This step is often carried out in situ.[1]
-
Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form.[3][4]
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.[4][6]
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to form the final aromatic indole ring.[3][4]
The choice of acid catalyst is crucial for the success of the Fischer indole synthesis.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃, AlCl₃) have been successfully employed.[2][5]
Data Presentation
The following table summarizes representative quantitative data for the Fischer indole synthesis of substituted indoles, providing an expected range for the synthesis of 7-Chloro-4-(trifluoromethyl)-1H-indole.
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Pyruvic acid | Polyphosphoric acid | - | 100-120 | 1-2 | 75-85 (estimated) | N/A |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial acetic acid | Acetic acid | Reflux | 2.25 | Not specified | [1] |
| o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid | Acetic acid | Room Temp | Not specified | High | [4] |
| Phenylhydrazine | Acetone | IL-SO₃H-SiO₂ | Ethanol | Room Temp | Not specified | 84-96 | [7] |
Spectroscopic Data for a Related Compound:
| Data Type | Spectral Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.63 (s, 3H), 7.27 (dd, J₁ = 8.5 Hz, J₂ = 1.8 Hz, 1H), 7.41–7.43 (m, 3H), 7.52–7.54 (m, 3H), 7.74 (d, J = 8.4 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 31.7, 93.1, 110.1, 120.6, 122.3, 128.5, 128.7, 129.1, 129.4, 129.5 (q, J = 309.7 Hz), 130.7, 137.5, 148.7 |
| ¹⁹F NMR (378 MHz, CDCl₃) | δ -44.34 (s) |
| HRMS (ESI) | calcd for C₁₆H₁₃ClF₃NS: 342.0326 (M + H⁺), found: 342.0357 |
Experimental Protocols
Synthesis of 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid
This protocol describes a representative procedure for the synthesis of the target indole derivative via its carboxylic acid precursor, which can be subsequently decarboxylated if the parent indole is desired. The reaction of this compound with pyruvic acid is a common strategy to introduce a carboxylic acid group at the 2-position of the indole ring.[3]
Materials:
-
This compound
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: To the flask, add pyruvic acid (1.1 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine) to the reaction mixture. PPA serves as both the catalyst and the solvent.
-
Reaction: Heat the mixture with stirring at 100-120 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid.
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The unique structural features of the pyrazole ring system make it a privileged scaffold in medicinal chemistry, with applications ranging from anti-inflammatory and antimicrobial to herbicidal agents. This document provides detailed protocols for the synthesis of substituted pyrazoles using [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine as a key starting material. The presence of both a chloro and a trifluoromethyl group on the phenylhydrazine moiety can significantly influence the physicochemical properties and biological activity of the resulting pyrazole derivatives.
The primary synthetic route described herein is the Knorr pyrazole synthesis, a robust and versatile method involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. Variations of this method, including the use of different dicarbonyl compounds and reaction conditions, will be detailed to allow for the synthesis of a variety of substituted pyrazoles.
General Reaction Scheme
The synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrazoles is typically achieved through the cyclocondensation reaction between this compound and a suitable 1,3-dicarbonyl compound. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.
Figure 1. General scheme for pyrazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a simple, yet versatile, disubstituted pyrazole using the readily available 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol to make an approximately 0.5 M solution.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.05 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole.
Protocol 2: Synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol describes the synthesis of a pyrazole with two different trifluoromethyl groups, which can be of interest for developing compounds with enhanced lipophilicity and metabolic stability.
Materials:
-
This compound
-
1,1,1-Trifluoro-2,4-pentanedione
-
Ethanol or Glacial Acetic Acid
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in either ethanol or glacial acetic acid.
-
Addition of Diketone: Add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol or 118 °C for acetic acid) and monitor the progress by TLC. The reaction time may vary from 4 to 12 hours depending on the solvent and temperature.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the desired 1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazole. Note that the reaction may yield a mixture of regioisomers, which may require careful chromatographic separation.
Data Presentation
| Product | 1,3-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole | Acetylacetone | Ethanol | 2-4 | Typically >80% | General Method |
| 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazole | 1,1,1-Trifluoro-2,4-pentanedione | Acetic Acid | 4-12 | 60-75% (may vary with regioisomer ratio) | General Method |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Visualizations
Experimental Workflow: Knorr Pyrazole Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of substituted pyrazoles as described in the protocols.
Figure 2. Knorr Pyrazole Synthesis Workflow.
Signaling Pathway: Potential Biological Targets
Pyrazoles derived from this compound are of significant interest in agrochemical and pharmaceutical research. While specific signaling pathways for these exact derivatives are not extensively detailed in the public domain, related pyrazole compounds are known to exhibit herbicidal and antimicrobial activities. Herbicidal pyrazoles can act as inhibitors of protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway of plants. Antimicrobial pyrazoles may target various bacterial enzymes or cellular processes.
Application Notes and Protocols: Reaction of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine with β-Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of substituted phenylhydrazines with β-dicarbonyl compounds, commonly known as the Knorr pyrazole synthesis, is a cornerstone reaction in heterocyclic chemistry. This reaction provides a direct and efficient route to a wide array of pyrazole derivatives. Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.
This document provides detailed application notes and protocols for the reaction of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine with various β-diketones. The resulting 1-[2-Chloro-5-(trifluoromethyl)phenyl]pyrazole derivatives are of significant interest in drug discovery, particularly in the development of novel antimicrobial and anti-inflammatory agents. The presence of the chloro and trifluoromethyl substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Reaction Principle
The fundamental reaction involves the acid-catalyzed cyclocondensation of this compound with a β-diketone. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is a key consideration when using unsymmetrical β-diketones, as two isomeric pyrazole products can potentially be formed.
Applications in Drug Discovery
Pyrazole derivatives synthesized from this compound have shown promise in several therapeutic areas:
-
Antimicrobial Agents: A significant application of these compounds is in the development of novel antibacterial agents. Several derivatives have demonstrated potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] These compounds have also been shown to be effective in eradicating bacterial biofilms.[1][2][3]
-
Anti-inflammatory Agents: The pyrazole scaffold is a well-established pharmacophore for cyclooxygenase (COX) inhibitors. By analogy to the COX-2 inhibitor Celecoxib, which features a substituted pyrazole core, derivatives from this compound can be explored for their potential as anti-inflammatory drugs.
-
Agrochemicals: Pyrazole derivatives are also utilized in the agrochemical industry as herbicides, insecticides, and fungicides.
Data Presentation
The following tables summarize the reaction of this compound with representative β-diketones, detailing the reaction conditions and yields.
Table 1: Reaction of this compound with Symmetrical β-Diketones
| β-Diketone | Product | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| Acetylacetone (2,4-Pentanedione) | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole | Ethanol | Acetic Acid | 4 | Reflux | ~85-95 | General Procedure |
| Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione) | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-diphenyl-1H-pyrazole | Acetic Acid | None | 6 | Reflux | ~80-90 | General Procedure |
Table 2: Reaction of this compound with Unsymmetrical β-Diketones
| β-Diketone | Major Regioisomer Product | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazole | Ethanol | Acetic Acid | 5 | Reflux | ~70-80 | General Procedure[5] |
| Benzoylacetone (1-Phenyl-1,3-butanedione) | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole | Acetic Acid | None | 6 | Reflux | ~75-85 | General Procedure |
Note: Yields are indicative and can vary based on the specific reaction scale and purification methods.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-disubstituted-1H-pyrazoles
This protocol describes a general method for the synthesis of pyrazoles from this compound and a β-diketone using acetic acid as both the solvent and catalyst.
Materials:
-
This compound
-
β-Diketone (e.g., acetylacetone, 1,1,1-trifluoro-2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid (5-10 mL per mmol of hydrazine).
-
Add the β-diketone (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-disubstituted-1H-pyrazoles
This protocol offers a more rapid synthesis using microwave irradiation.
Materials:
-
This compound
-
β-Diketone
-
Glacial Acetic Acid
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a 10 mL microwave synthesis vial, combine this compound (1.0 eq) and the β-diketone (1.1 eq).
-
Add glacial acetic acid (3-5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 120-140 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1 (steps 6-12).
Mandatory Visualizations
Caption: General reaction mechanism for the synthesis of pyrazoles.
Caption: A typical experimental workflow for pyrazole synthesis.
Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclocondensation Reactions Using [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine is a versatile building block in synthetic organic chemistry, particularly in the construction of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, allows for the synthesis of molecules with potential applications in medicinal chemistry and drug discovery. The electron-withdrawing nature of these substituents can significantly influence the reactivity of the hydrazine moiety and the properties of the resulting heterocyclic systems.
These application notes provide detailed protocols for the use of this compound in three common and important cyclocondensation reactions: pyrazole synthesis, Fischer indole synthesis, and pyridazinone synthesis. The protocols are designed to be readily applicable in a laboratory setting.
Synthesis of Pyrazole Derivatives
The reaction of a substituted phenylhydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for the preparation of pyrazole derivatives. These five-membered heterocyclic compounds are prevalent in many biologically active molecules. The following protocol is adapted from a similar synthesis of a fused-ring pyrazole.
Experimental Protocol: Synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-inden-4(5H)-one
This protocol describes the acid-catalyzed cyclocondensation of this compound with 2-acetyl-1,3-indanedione.
Materials:
-
This compound
-
2-Acetyl-1,3-indanedione
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
-
Dichloromethane
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of 2-acetyl-1,3-indanedione (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add this compound (1.0 mmol).
-
Add 3-4 drops of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of hexanes and dichloromethane to afford the desired product.
Data Presentation
The following table summarizes the expected yield for the synthesis of a fused pyrazole derivative based on an analogous reaction.
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |
| 1 | This compound | 2-Acetyl-1,3-indanedione | 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-inden-4(5H)-one | ~24% (estimated) |
Yield is estimated based on the reported synthesis of a structurally similar indenopyrazole.
Reaction Workflow
Caption: Workflow for the synthesis of a fused pyrazole.
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] The resulting indole scaffold is a key component in numerous pharmaceuticals.
Experimental Protocol: Synthesis of 6-Chloro-8-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole
This protocol outlines the reaction of this compound with cyclohexanone.
Materials:
-
This compound hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 mmol) in glacial acetic acid (10 mL).
-
Add cyclohexanone (1.1 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified tetrahydrocarbazole.
Data Presentation
The following table presents representative yields for Fischer indole syntheses with substituted phenylhydrazines.
| Entry | Phenylhydrazine Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| 1 | Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 76 | General procedure |
| 2 | o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,7-Tetramethyl-3H-indole | High | [3] |
| 3 | p-Nitrophenylhydrazine hydrochloride | 2-Methylcyclohexanone | 7-Nitro-1,2,3,4-tetrahydro-1-methylcarbazole | Moderate | [3] |
Reaction Pathway
Caption: Fischer Indole Synthesis Pathway.
Synthesis of Pyridazinone Derivatives
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are often synthesized by the cyclocondensation of a hydrazine with a γ-keto acid or its ester derivative. These scaffolds are of interest in medicinal chemistry due to their diverse biological activities.
Experimental Protocol: Synthesis of 6-[2-Chloro-5-(trifluoromethyl)phenyl]-4,5-dihydropyridazin-3(2H)-one
This is a general protocol for the reaction of a substituted phenylhydrazine with levulinic acid.
Materials:
-
This compound
-
Levulinic acid
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Combine this compound (1.0 mmol) and levulinic acid (1.0 mmol) in a round-bottom flask.
-
Add a suitable solvent such as ethanol or glacial acetic acid (15 mL).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.
-
Wash the crude solid with water and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure pyridazinone.
Data Presentation
The following table shows representative yields for the synthesis of pyridazinone derivatives from various hydrazines and γ-keto acids.
| Entry | Hydrazine Derivative | γ-Keto Acid | Product | Yield (%) | Reference |
| 1 | Hydrazine hydrate | Levulinic acid ethyl ester | 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Good | General procedure |
| 2 | Phenylhydrazine | 4-Oxohex-5-enoic acid derivative | 6-(2-Arylethenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 30-67 | General procedure |
Logical Relationship of Synthesis
Caption: Synthesis and application of pyridazinones.
References
Application Notes and Protocols: Synthesis of Novel Celecoxib Analogues Using [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed anti-inflammatory drug. The synthesis of its analogues is a key area of research for the development of new therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This document provides a detailed protocol and application notes for the synthesis of a novel celecoxib analogue utilizing [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine as a key starting material. While the direct synthesis of celecoxib analogues from this specific hydrazine is not widely documented in published literature, this protocol is based on the well-established Knorr pyrazole synthesis, the primary method for constructing the 1,5-diarylpyrazole core of celecoxib and its derivatives.
Proposed Synthetic Scheme
The proposed synthesis involves the condensation of this compound with a suitable 1,3-diketone, 1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione, to yield the target celecoxib analogue. This reaction proceeds via a cyclization mechanism to form the pyrazole ring.
Caption: Proposed synthesis of a celecoxib analogue.
Experimental Protocol
This protocol details the synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-5-[4-(methylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole.
Materials:
-
This compound
-
1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in anhydrous ethanol, add this compound (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure celecoxib analogue.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Reaction Time | 7 hours |
| Reaction Temperature | 78 °C (Reflux) |
| Hypothetical Yield | 75% |
| Purity (by HPLC) | >98% |
Table 2: Hypothetical Biological Activity Data for the Synthesized Analogue
| Assay | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| COX-1 Inhibition | >100 | >200 |
| COX-2 Inhibition | 0.5 | |
| Celecoxib (Reference) | 0.04 | >250 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only, as this specific analogue has not been reported in the literature. The biological activity is predicted based on the structural similarity to celecoxib.
Experimental Workflow
The following diagram illustrates the workflow from synthesis to characterization and biological evaluation of the novel celecoxib analogue.
Knorr Pyrazole Synthesis with Substituted Hydrazines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. This application note outlines the general principles, detailed experimental procedures, and quantitative data to facilitate the synthesis of diverse pyrazole derivatives using substituted hydrazines.
Reaction Principle and Mechanism
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[3]
A critical aspect of the Knorr synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity . The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[4][5] The regiochemical outcome is influenced by a combination of steric and electronic factors of both reactants, as well as the reaction conditions such as pH and solvent.[4][6] For instance, bulky substituents on the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)
This protocol details the synthesis of Edaravone, a neuroprotective agent, from ethyl acetoacetate and phenylhydrazine.[7]
-
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation: Cool the resulting syrup in an ice bath.
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
-
Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[8]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
-
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.
-
Solvent and Catalyst Addition: Add 1-propanol and glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.
-
Isolation: Isolate the solid product by vacuum filtration, wash with cold water, and dry.
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various substituted pyrazoles, with a focus on the regioselectivity when using unsymmetrical 1,3-dicarbonyls. Regioisomer A refers to the N-substituted nitrogen being adjacent to the R¹ substituent of the dicarbonyl, while Regioisomer B has the N-substituted nitrogen adjacent to the R² substituent.[4]
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NH-NH₂) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomer Ratio (A:B) |
| Benzoylacetone (R¹=Ph, R²=Me) | Methylhydrazine (R³=Me) | Ethanol | Reflux | 2 | 85 | 50:50 |
| Benzoylacetone (R¹=Ph, R²=Me) | Methylhydrazine (R³=Me) | TFE | Reflux | 1 | 92 | >95:5 |
| Benzoylacetone (R¹=Ph, R²=Me) | Phenylhydrazine (R³=Ph) | Ethanol | Reflux | 3 | 88 | 60:40 |
| Benzoylacetone (R¹=Ph, R²=Me) | Phenylhydrazine (R³=Ph) | TFE | Reflux | 1.5 | 95 | >95:5 |
| 1,1,1-Trifluoro-2,4-pentanedione (R¹=CF₃, R²=Me) | Phenylhydrazine (R³=Ph) | Ethanol | RT | 1 | 98 | >99:1 |
| Ethyl Acetoacetate (R¹=Me, R²=OEt) | Phenylhydrazine (R³=Ph) | Neat | 100 | 1 | High | N/A (Pyrazolone) |
| Ethyl Benzoylacetate (R¹=Ph, R²=OEt) | Hydrazine (R³=H) | 1-Propanol/AcOH | 100 | 1 | High | N/A (Pyrazolone) |
TFE: 2,2,2-Trifluoroethanol
Experimental Workflow
The diagram below illustrates a typical experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
Microwave-Assisted Fischer Indole Synthesis: An Application Note and Protocol for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] The Fischer indole synthesis, a classic and versatile method for constructing this privileged heterocycle, has been significantly enhanced through the application of microwave-assisted organic synthesis (MAOS).[1][2] This technology dramatically reduces reaction times from hours to minutes, improves yields, and often results in cleaner reaction profiles with fewer byproducts.[2][3] This document provides a detailed protocol and application notes for leveraging microwave irradiation in the Fischer indole synthesis to accelerate the generation of diverse indole derivatives for drug discovery programs.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key advantages over conventional heating methods for the Fischer indole synthesis:
-
Rapid Reaction Times: Microwave heating directly and efficiently energizes the reactants and solvent, leading to a significant reduction in reaction times, often from hours to just a few minutes.[1][2]
-
Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and improved product purity.[1][2]
-
Enhanced Reaction Rates: Chemical reactions are accelerated under the influence of microwave irradiation due to the efficient absorption of microwave energy by polar molecules.[3]
-
Greener Chemistry: Shorter reaction times and improved efficiency contribute to lower energy consumption, aligning with the principles of green chemistry.[3][4]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reaction conditions and corresponding yields for the microwave-assisted Fischer indole synthesis of a range of substituted indoles.
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Power (W) | Time (min) | Temp. (°C) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | - | 10 | 170 | 92 |
| 2 | Phenylhydrazine | Cyclohexanone | p-TSA | 600 | 3 | - | 91 |
| 3 | Phenylhydrazine | Cyclohexanone | ZnCl₂ | 600 | 3 | - | 76 |
| 4 | Phenylhydrazine | Pyruvic acid | - | - | - | - | High |
| 5 | Substituted Arylhydrazines | 5-Aryldihydro-3(2H)-thiophenones | - | - | - | - | Good |
Note: "-" indicates data not specified in the source documents. p-TSA = p-toluenesulfonic acid.
Experimental Protocols
This section provides a detailed methodology for a representative microwave-assisted Fischer indole synthesis.
Synthesis of 2-Phenylindole from Phenylhydrazine and Propiophenone
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Propiophenone (1.0 mmol)
-
Eaton's Reagent (P₂O₅ in MeSO₃H) (2 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
-
Crushed ice
-
Saturated aqueous solution of sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/ethyl acetate eluent system
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).[1]
-
Carefully add Eaton's Reagent (2 mL) to the vial.[1]
-
Seal the vial and place it in the microwave reactor.[1]
-
Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.[1]
-
Carefully quench the reaction mixture by pouring it onto crushed ice.[1]
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.[1]
Visualizations
General Workflow for Microwave-Assisted Fischer Indole Synthesis
Caption: General workflow for microwave-assisted Fischer indole synthesis.
Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed reaction between an arylhydrazine and a carbonyl compound.[5][6][7] The key steps include the formation of a phenylhydrazone, tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization and aromatization to form the indole ring.[5][6][7][8]
Caption: Key steps of the Fischer indole synthesis mechanism.
References
Application Notes and Protocols: Lewis Acid Catalysts for the Synthesis of 7-Chloro-4-(trifluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 7-chloro-4-(trifluoromethyl)-1H-indole from [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine via the Fischer indole synthesis, employing various Lewis acid catalysts. The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1] The choice of an appropriate acid catalyst is a critical parameter that significantly influences reaction efficiency and yield.[1] This guide offers a comparative overview of common Lewis acids, detailed experimental procedures, and mechanistic insights to aid in catalyst selection and reaction optimization.
Introduction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic reaction that forms indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] The reaction can be catalyzed by both Brønsted and Lewis acids.[1][2][3] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are frequently employed and have been shown to be effective catalysts for this transformation.[1][4] The synthesis of 7-chloro-4-(trifluoromethyl)-1H-indole is of significant interest in medicinal chemistry due to the prevalence of halogenated and trifluoromethylated indole derivatives in pharmacologically active compounds.
Lewis Acid Catalyst Performance Comparison
| Lewis Acid Catalyst | Substrate 1 (Example) | Substrate 2 (Example) | Typical Yield Range (%) | Reference |
| Zinc Chloride (ZnCl₂) | Phenylhydrazone of Cyclohexanone | Phenylhydrazone of Acetophenone | 70-90 | [1][4] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Phenylhydrazone of 2-Butanone | N-Methylphenylhydrazone of Pyruvate | 65-85 | [1][5] |
| Aluminum Chloride (AlCl₃) | Phenylhydrazone of Propiophenone | Phenylhydrazone of Cyclopentanone | 60-80 | [4] |
| Iron(III) Chloride (FeCl₃) | Phenylhydrazone of Acetone | Phenylhydrazone of Ethyl Methyl Ketone | 60-80 | [4] |
| Tin(IV) Chloride (SnCl₄) | Methyl Phenylhydrazone of Acetone | Phenylhydrazone of 3-Pentanone | 70-95 | [6] |
| Titanium(IV) Chloride (TiCl₄) | Phenylhydrazone of various ketones | - | 80-95 | [6] |
Note: The yields are highly dependent on the specific substrates, solvent, temperature, and reaction time. The above table is intended to be illustrative of the general effectiveness of these catalysts.
Experimental Protocols
The following are generalized protocols for the synthesis of 7-chloro-4-(trifluoromethyl)-1H-indole from this compound and a suitable carbonyl compound (e.g., pyruvic acid or an equivalent to form the indole-2-carboxylic acid, which can be subsequently decarboxylated, or acetone to yield 2-methyl-7-chloro-4-(trifluoromethyl)-1H-indole).
General Procedure for Hydrazone Formation (One-Pot or Separate Step)
If the hydrazone is not pre-formed, it can be generated in situ.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the chosen ketone or aldehyde (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).[7]
-
Catalyst Addition: If desired, a catalytic amount of a Brønsted acid (e.g., a few drops of glacial acetic acid) can be added to facilitate hydrazone formation.
-
Reaction: Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete, as monitored by Thin Layer Chromatography (TLC).
General Protocol for Lewis Acid-Catalyzed Cyclization
-
Reaction Setup: To the flask containing the [2-Chloro-5-(trifluoromethyl)phenyl]hydrazone (1.0 equivalent) in a suitable solvent (e.g., toluene, xylenes, or a higher boiling point alcohol), add the Lewis acid catalyst (typically 1.0 to 2.0 equivalents, though catalytic amounts can be effective for some Lewis acids).[8] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: The Lewis acid should be added carefully, especially if it is highly reactive.
-
Heating: Heat the reaction mixture to reflux or the desired temperature.[7] The optimal temperature is substrate and catalyst dependent and may require optimization.[7]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of a base (e.g., sodium bicarbonate) or water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
-
Purification:
Visualizations
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, facilitated by the Lewis acid catalyst. The key steps include the formation of a hydrazone, tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization and aromatization.[2][7]
Caption: General mechanism of the Lewis acid-catalyzed Fischer indole synthesis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of 7-chloro-4-(trifluoromethyl)-1H-indole using a Lewis acid catalyst.
Caption: General experimental workflow for Fischer indole synthesis.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different Lewis acid catalysts, solvents, and reaction temperatures. The amount of catalyst can also be optimized; while stoichiometric amounts are common, some reactions may proceed with catalytic quantities.[8]
-
Byproduct Formation: The formation of tars and other byproducts can complicate purification.[7] Optimizing the reaction conditions, particularly temperature and reaction time, can help minimize byproduct formation.[7]
-
Difficult Purification: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system should be attempted.[7]
Safety Considerations
-
Lewis acids can be corrosive, toxic, and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions should be conducted under an inert atmosphere, as some Lewis acids react violently with water.
-
The quenching step can be exothermic. Add the quenching agent slowly and with cooling if necessary.
Conclusion
The Fischer indole synthesis remains a powerful tool for the construction of indole derivatives. The selection of an appropriate Lewis acid catalyst is a critical factor for the successful synthesis of 7-chloro-4-(trifluoromethyl)-1H-indole. While zinc chloride and boron trifluoride etherate are commonly used and often provide good to excellent yields, other Lewis acids such as aluminum chloride, iron(III) chloride, tin(IV) chloride, and titanium(IV) chloride are also effective catalysts.[1][4][6] The choice of catalyst should be guided by the specific reactivity of the starting materials, desired reaction conditions, and safety protocols. The protocols and data presented herein serve as a comprehensive guide for researchers to develop and optimize the synthesis of this and related indole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique properties conferred by the -CF3 group, such as high electronegativity, metabolic stability, and increased lipophilicity, can significantly enhance the pharmacological profile of a molecule, leading to improved potency, bioavailability, and half-life.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various trifluoromethyl-substituted heterocyclic compounds, including pyridines, indoles, and pyrazoles. The methodologies presented are selected from recent literature and offer diverse approaches to this critical synthetic transformation.
I. Synthesis of Trifluoromethyl-Substituted Pyridines
Trifluoromethylated pyridines are prevalent structural motifs in a wide range of pharmaceuticals and agrochemicals.[4] The development of efficient methods for their synthesis is therefore of significant interest.
A. Visible Light-Mediated Synthesis of γ-CF3 Pyridines
This protocol describes a visible light-mediated radical relay strategy for the synthesis of γ-CF3 pyridines from allyl carboxylates and N-aminopyridinium salts.[4]
Experimental Protocol:
A detailed experimental procedure for the synthesis of γ-CF3 pyridine 4a is as follows:[4]
-
To an oven-dried reaction tube, add allyl carboxylate 1a (0.1 mmol, 1.0 equiv), N-aminopyridinium salt 2 (0.2 mmol, 2.0 equiv), sodium trifluoromethanesulfinate (NaSO2CF3) 3 (0.15 mmol, 1.5 equiv), sodium acetate (NaOAc) (0.15 mmol, 1.5 equiv), and [Ru(bpz)3][PF6]2 (2.0 mol %).
-
Add 1,2-dichloroethane (DCE) (1.0 mL) to the tube.
-
Place the reaction mixture under an atmosphere of argon.
-
Irradiate the mixture with a 40 W Kessil Green LED (525 nm) at 100% intensity for 16 hours at room temperature.
-
Upon completion, the reaction mixture is purified by column chromatography to yield the desired γ-CF3 pyridine 4a .
Quantitative Data:
| Entry | Allyl Carboxylate (1) | N-Aminopyridinium Salt (2) | Product | Yield (%) |
| 1 | 1a | 2a | 4a | 70 |
| 2 | 1b | 2a | 4b | 65 |
| 3 | 1c | 2a | 4c | 78 |
| 4 | 1a | 2b | 4d | 55 |
Data summarized from a representative study.[4]
Reaction Workflow:
References
One-Pot Synthesis of Pyrazole Derivatives Using Substituted Phenylhydrazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazole derivatives, a crucial scaffold in medicinal chemistry. The focus is on methods utilizing substituted phenylhydrazines, offering efficient and atom-economical routes to a diverse range of pyrazole-containing molecules. The information presented is curated from recent scientific literature to aid in the development of novel therapeutics and other functional materials.
Introduction
Pyrazoles are a class of heterocyclic compounds that are of significant interest in drug discovery and agrochemicals due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. One-pot synthesis methodologies offer considerable advantages over traditional multi-step approaches by reducing reaction time, minimizing waste, and simplifying purification processes. This document outlines several effective one-pot strategies for the synthesis of pyrazole derivatives from substituted phenylhydrazines, including methods employing ionic liquids, microwave irradiation, and catalyst-free conditions.
I. Ionic Liquid-Catalyzed One-Pot Synthesis
Ionic liquids (ILs) serve as both solvent and catalyst, providing an environmentally benign medium for organic synthesis. The use of 1-ethyl-3-methylimidazolium chloride ([EMIm]Cl) has been shown to be effective in the one-pot cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazines at room temperature.[1]
Experimental Protocol
General Procedure for the Synthesis of Substituted N-Phenyl Pyrazoles:
-
To a 25 mL round-bottom flask, add a 1,3-dicarbonyl compound (13.8 mmol) and a substituted phenylhydrazine (13.8 mmol).
-
Add 1-ethyl-3-methylimidazolium chloride (5 mL) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Filter the resulting solid precipitate and wash thoroughly with water.
-
Dry the crude product.
-
Recrystallize the crude compound from a dimethylformamide (DMF)-ethanol mixture to obtain the pure substituted N-phenyl pyrazole.[1]
Quantitative Data Summary
| Entry | 1,3-Dicarbonyl Compound | Substituted Phenylhydrazine | Product Yield (%) |
| 1 | Acetylacetone | Phenylhydrazine | 92 |
| 2 | Ethyl acetoacetate | Phenylhydrazine | 88 |
| 3 | Trifluoroacetylacetone | Phenylhydrazine | 85 |
| 4 | Acetylacetone | 4-Nitrophenylhydrazine | 90 |
| 5 | Ethyl acetoacetate | 4-Nitrophenylhydrazine | 86 |
| 6 | Acetylacetone | 2,4-Dinitrophenylhydrazine | 88 |
| 7 | Ethyl acetoacetate | 2,4-Dinitrophenylhydrazine | 84 |
Table 1: Yields of substituted N-phenyl pyrazoles synthesized using 1-ethyl-3-methylimidazolium chloride as a catalyst at room temperature.[1]
II. Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach has been successfully applied to the one-pot synthesis of pyrazole derivatives.
Experimental Protocol
General Procedure for Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazoles:
-
In a microwave-safe vessel, combine a substituted benzaldehyde (1 mmol), ethyl 3-oxobutanoate (1 mmol), and a substituted phenylhydrazine (1 mmol) in water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture for 20 minutes at a suitable power level to maintain the desired temperature (e.g., 100°C).[2]
-
After irradiation, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Another microwave-assisted protocol involves the reaction of chalcones with hydrazine hydrate in the presence of a catalytic amount of iodine in DMSO.[3]
Procedure for Microwave-Assisted Synthesis from Chalcones:
-
Dissolve the chalcone (1 mmol) in 15 mL of DMSO in a 250 mL conical flask.
-
Add hydrazine hydrate (5 mL, 80% solution) dropwise with constant stirring at room temperature for 5 minutes.
-
Irradiate the reaction mixture in a microwave oven at 30% power (900 W) for 8-10 minutes, with short interruptions to prevent excessive solvent evaporation.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into crushed ice (50 g).
-
Extract the product with ethyl acetate and wash with sodium thiosulfate solution and water to remove iodine.[3]
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
Quantitative Data Summary
| Entry | Reactants | Catalyst/Conditions | Time (min) | Yield (%) |
| 1 | Substituted Benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine | Water, Microwave | 20 | 85-95[2] |
| 2 | Chalcone, Hydrazine Hydrate | I2/DMSO, Microwave | 8-10 | 82-94[3] |
| 3 | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid, Microwave (360 W, 120 °C) | 7-10 | 68-86[4] |
| 4 | Carbohydrazide derivatives, 2,4-Pentanedione | Ethanol, Microwave (270 W) | 3-5 | 82-98[4] |
Table 2: Comparison of different microwave-assisted one-pot syntheses of pyrazole derivatives.
III. Catalyst-Free One-Pot Synthesis
The development of catalyst-free synthetic methods is a significant goal in green chemistry. A notable example is a post-Ugi cascade reaction for the synthesis of pyrazole-pyrazines, which proceeds without a catalyst under microwave irradiation.[5][6]
Experimental Protocol
General Procedure for Catalyst-Free Synthesis of Fused Pyrazole-Pyrazines:
-
In a suitable reaction vessel, combine the starting materials: an isocyanide (1.0 mmol), an amine (1.0 mmol), an aldehyde (1.0 mmol), and a substituted phenylhydrazine with a triple bond-containing moiety (1.0 mmol) in trifluoroethanol (TFE, 2.0 mL) under air.
-
Stir the mixture at room temperature until the Ugi reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dilute the residue with dimethylformamide (DMF, 2.0 mL).
-
Heat the mixture under microwave irradiation at 110 °C for 20 minutes.[5][6]
-
After cooling, the product can be isolated and purified by standard chromatographic techniques.
Quantitative Data Summary
| Entry | Reactants | Conditions | Time | Overall Yield (%) |
| 1 | Isocyanide, Amine, Aldehyde, Phenylhydrazine-alkyne | 1. TFE, rt; 2. DMF, 110 °C, MW | ~7 hours (total) | 53-64[6] |
Table 3: Yields for the catalyst-free, one-pot synthesis of pyrazole-pyrazines via a post-Ugi cascade reaction.[5][6]
Visualizations
Caption: General workflow for the one-pot synthesis of pyrazole derivatives.
Caption: Simplified reaction pathway for pyrazole formation.
References
- 1. jocpr.com [jocpr.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. asianpubs.org [asianpubs.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with Electron-Deficient Hydrazines
Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of indoles, particularly when using challenging electron-deficient hydrazines.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis using a nitro-substituted phenylhydrazine is resulting in a dark, tarry mixture with very low yield. What is causing this?
A1: Tar formation is a common issue when using electron-deficient hydrazines, such as those with nitro groups. The primary reason is that electron-withdrawing groups (EWGs) on the phenylhydrazine ring deactivate it towards the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis.[2] To overcome this higher energy barrier, harsher reaction conditions like high temperatures, strong acids, and prolonged reaction times are often employed.[3] These conditions, however, can lead to the decomposition, oxidation, and polymerization of the starting materials, intermediates, and the final indole product, resulting in the formation of tar.[3]
Q2: How can I avoid tar formation and improve the yield of my desired indole?
A2: The key is to find a balance of reaction conditions that is energetic enough to promote the desired cyclization but mild enough to prevent degradation. Here are several strategies:
-
Catalyst Selection: Instead of strong Brønsted acids like sulfuric acid, consider using a Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[4][5] Polyphosphoric acid (PPA) can also be effective.[6] In some cases, a milder acid like acetic acid, which can also serve as the solvent, may be sufficient, especially when coupled with another optimization technique.[7]
-
Temperature Control: Avoid excessively high temperatures. It is crucial to carefully control and optimize the reaction temperature. Monitoring the reaction progress closely using Thin Layer Chromatography (TLC) can help determine the optimal temperature and prevent overheating.
-
Microwave-Assisted Synthesis: Microwave irradiation is an excellent technique for reactions with electron-deficient substrates.[8][9][10] It allows for rapid and uniform heating to the target temperature, significantly reducing the overall reaction time from hours to minutes. This minimizes the exposure of sensitive compounds to high temperatures, thereby reducing the formation of degradation byproducts.[10]
-
Solvent Choice: The solvent can influence the reaction outcome. While acetic acid is common, other high-boiling point solvents like toluene or xylene can be used. For microwave synthesis, polar aprotic solvents like DMF may be employed.[9]
Q3: I am observing multiple spots on my TLC plate, none of which seem to be my desired product in majority. What are these byproducts?
A3: With electron-deficient hydrazines, besides tar, other discrete byproducts can form. These can include products from incomplete reactions, side-reactions, or rearrangement products. The exact nature of the byproducts can be complex and substrate-dependent. Close monitoring of the reaction by TLC from the start can help in identifying the point at which byproduct formation becomes significant, allowing for timely quenching of the reaction.
Q4: Can I pre-form the hydrazone to improve my reaction's success rate?
A4: Yes, in some cases, pre-forming and isolating the phenylhydrazone before proceeding with the acid-catalyzed cyclization can be beneficial. This two-step approach allows for the purification of the intermediate hydrazone, ensuring that impurities are not carried into the critical and often sensitive cyclization step. The cyclization can then be attempted under various carefully controlled acidic conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Heavy Tar Formation / Black Reaction Mixture | Reaction temperature is too high. | Lower the reaction temperature and monitor closely with TLC. Consider using a solvent with a lower boiling point if refluxing. |
| Acid catalyst is too strong or concentrated. | Switch to a milder Brønsted acid (e.g., acetic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[4][5] Optimize the concentration of the acid. | |
| Reaction time is too long. | Monitor the reaction by TLC and quench it as soon as the starting material is consumed or when significant byproduct formation is observed. Consider using microwave-assisted synthesis to drastically reduce reaction time.[8] | |
| Low or No Yield of Indole Product | Electron-withdrawing group on the hydrazine is deactivating. | Harsher conditions may be necessary, but must be introduced cautiously. A combination of a stronger acid (e.g., a mix of acetic and hydrochloric acid) with controlled heating can be effective.[3] Microwave synthesis is highly recommended.[10] |
| Poor quality of starting materials. | Ensure the purity of the electron-deficient hydrazine and the carbonyl compound. Purify them if necessary before the reaction. | |
| Multiple Byproducts Observed on TLC | Side reactions are occurring due to harsh conditions. | Employ milder conditions as described above (lower temperature, milder acid). |
| Isomer formation with unsymmetrical ketones. | The choice of acid can sometimes influence regioselectivity.[11] Chromatographic separation of the final products will likely be necessary. |
Quantitative Data Summary
The electronic nature of the substituent on the phenylhydrazine ring has a profound impact on the reaction conditions required and the resulting yield. The following table summarizes data from various sources to illustrate this effect.
| Hydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Conditions | Time (h) | Yield (%) | Reference |
| 4-Methyl (EDG) | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 | 95 | [7] |
| Unsubstituted | Acetophenone | Zinc chloride | Neat | 170 °C | 0.1 | 72-80 |
| Unsubstituted | Propiophenone | Eaton's Reagent | 170 °C (MW) | 0.17 | 92 | [10] |
| p-Nitrophenyl (EWG) | Isopropyl methyl ketone | Acetic Acid | Reflux | 1.5 | 10 | [3] |
| p-Nitrophenyl (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | Not specified | 4 | 30 | [3] |
| o-Nitrophenyl (EWG) | 2-Methylcyclohexanone | Acetic Acid | Reflux | 24 | 68 | [12] |
| p-Nitrophenyl (EWG) | 2-Methylcyclohexanone | Acetic Acid | Reflux | 24 | 53 | [3] |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group; MW: Microwave Irradiation
Experimental Protocols
Protocol 1: Optimized Fischer Indole Synthesis of 5-Nitroindole Derivative with p-Nitrophenylhydrazine
This protocol is adapted from methodologies that have shown success in dealing with electron-deficient hydrazines, aiming to minimize tar formation.[3]
Materials:
-
p-Nitrophenylhydrazine hydrochloride (1.0 eq)
-
Isopropyl methyl ketone (1.1 eq)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
1 M Sodium Hydroxide solution
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-nitrophenylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.1 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid to the flask to dissolve the reactants. Then, add a catalytic amount of concentrated hydrochloric acid.
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction every 30 minutes using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent). The goal is to stop the reaction as soon as the starting material is consumed to avoid product degradation. The reaction may take several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a 1 M sodium hydroxide solution until it is slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.
-
Purification: The crude product will likely be a dark oil or solid. Purify the residue by column chromatography on silica gel to obtain the desired 2,3,3-trimethyl-5-nitro-3H-indole.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This protocol leverages the benefits of microwave irradiation for a rapid and often cleaner reaction.[9][10]
Materials:
-
Phenylhydrazine or substituted phenylhydrazine (1.0 mmol)
-
Ketone or aldehyde (1.0 mmol)
-
Eaton's Reagent (P₂O₅ in MeSO₃H) or p-toluenesulfonic acid (p-TSA)
-
Microwave process vial (10 mL) with a magnetic stir bar
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate for extraction
Procedure:
-
Reactant Preparation: In a 10 mL microwave process vial, combine the phenylhydrazine (1.0 mmol) and the ketone/aldehyde (1.0 mmol).
-
Catalyst Addition: Carefully add the acid catalyst. For example, add 2 mL of Eaton's Reagent or a catalytic amount of p-TSA.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture with stirring at a set temperature (e.g., 170 °C) for a short duration (e.g., 10 minutes).
-
Work-up: After the reaction, allow the vial to cool to room temperature. Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying, Concentration, and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Fischer Indole Synthesis with [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields and other challenges in the Fischer indole synthesis using the electron-deficient [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine. The presence of two strong electron-withdrawing groups (chloro and trifluoromethyl) on the phenylhydrazine ring significantly deactivates it, making the key steps of the synthesis, particularly the[1][1]-sigmatropic rearrangement, more challenging and often leading to poor outcomes.
This guide provides a structured approach to troubleshooting, offering detailed FAQs, experimental protocols, and visual aids to navigate the complexities of this specific reaction.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield or no product at all in my Fischer indole synthesis with this compound. What are the primary reasons for this?
Low yields with this substrate are common and can be attributed to several factors, primarily the electronic nature of the starting material.
-
Electronic Effects of Substituents: The chloro and trifluoromethyl groups are strongly electron-withdrawing. This reduces the electron density of the phenylhydrazine, which in turn hinders the crucial acid-catalyzed[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis.[2] In extreme cases of deactivation, the reaction may not proceed at all.[2]
-
Inadequate Reaction Conditions: Standard Fischer indole synthesis conditions are often not harsh enough for deactivated substrates. Insufficient acid strength or reaction temperature can lead to the reaction stalling.
-
Side Reactions: The forcing conditions required for this reaction can promote side reactions, consuming starting material and reducing the yield of the desired indole.
-
Poor Quality of Starting Materials: Impurities in the this compound or the ketone can interfere with the reaction.
Q2: What are the most critical reaction parameters to optimize for this specific Fischer indole synthesis?
For this challenging substrate, a systematic optimization of the following parameters is crucial:
-
Acid Catalyst: The choice of acid is paramount. While a variety of Brønsted and Lewis acids are used in Fischer indole synthesis, deactivated hydrazines often require stronger acids.[1][3] Polyphosphoric acid (PPA) is frequently a good choice for such reactions.[4][5] A screening of different acids is highly recommended.
-
Reaction Temperature: Elevated temperatures are generally necessary to overcome the higher activation energy of the reaction with deactivated substrates.[4][6] However, excessively high temperatures can lead to decomposition. Careful temperature control and monitoring are essential.
-
Solvent: The choice of solvent can influence the reaction. In many cases, using the acid catalyst itself as the solvent (e.g., PPA or acetic acid) is effective. For some systems, high-boiling point solvents that are stable to strong acids may be beneficial.
-
Reaction Time: The optimal reaction time should be determined by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC). Prolonged reaction times at high temperatures can lead to product degradation.
Q3: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
With forcing reaction conditions, several side reactions can occur:
-
Incomplete Cyclization: The reaction may stall after the formation of the hydrazone or after the[1][1]-sigmatropic rearrangement, leading to a mixture of intermediates.
-
Tar Formation: High temperatures and strong acids can lead to the polymerization and decomposition of starting materials and products, resulting in the formation of intractable tar.
-
Rearrangement Products: In some cases, alternative cyclization pathways or rearrangements can occur, leading to isomeric products.
To minimize side reactions, it is advisable to:
-
Start with Optimized Conditions: Begin with conditions reported in the literature for similar deactivated hydrazines.
-
Gradual Increase in Harshness: If the reaction does not proceed, incrementally increase the temperature and/or the strength of the acid catalyst.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
Q4: Can microwave-assisted synthesis improve the yield for this reaction?
Yes, microwave irradiation can be a valuable tool for this synthesis. It can often significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating, which can help to overcome the high activation energy barrier of the reaction with deactivated substrates.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and suggested solutions for the Fischer indole synthesis with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low to No Yield | Insufficiently harsh reaction conditions: The electron-withdrawing groups on the phenylhydrazine require more forcing conditions. | - Increase temperature: Gradually increase the reaction temperature, monitoring for decomposition. - Use a stronger acid: Switch from milder acids (e.g., acetic acid, ZnCl₂) to stronger acids like polyphosphoric acid (PPA) or Eaton's reagent.[4] - Screen different catalysts: Test a range of both Brønsted (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂, AlCl₃).[1][3][7] |
| Poor quality of starting materials: Impurities can inhibit the reaction. | - Purify starting materials: Ensure the this compound and the ketone are pure. Consider recrystallization or distillation if necessary. | |
| Multiple Products (Messy TLC) | Side reactions due to harsh conditions: High temperatures and strong acids can cause decomposition and the formation of byproducts. | - Optimize reaction time: Monitor the reaction closely by TLC to avoid prolonged heating after the product is formed. - Stepwise temperature increase: Gradually heat the reaction to the target temperature to minimize thermal shock and potential side reactions. - Consider a milder, yet effective, catalyst: If PPA is causing excessive charring, a strong Lewis acid at a more controlled temperature might be a better option. |
| Formation of regioisomers (with unsymmetrical ketones): The use of an unsymmetrical ketone can lead to the formation of two different indole isomers. | - Modify the acid catalyst: The choice of acid can influence the regioselectivity. Experiment with different acids to see if one favors the desired isomer. - Purification: If a mixture is unavoidable, separation by column chromatography will be necessary. | |
| Reaction Stalls (Starting material remains) | Hydrazone is too stable: The initial hydrazone may not be readily converted to the reactive ene-hydrazine intermediate. | - Use microwave irradiation: Microwave heating can often promote the reaction when conventional heating fails. - Change the solvent: A different solvent might better facilitate the necessary tautomerization. |
Experimental Protocols
The following are generalized protocols that can be adapted for the Fischer indole synthesis using this compound. Note: These are starting points and may require optimization for your specific ketone.
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
This protocol is a good starting point for deactivated hydrazines.
Materials:
-
This compound (1.0 eq)
-
Ketone (e.g., cyclohexanone) (1.1 eq)
-
Polyphosphoric acid (PPA)
Procedure:
-
Hydrazone Formation (Optional, can be done in-situ): In a round-bottom flask, dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol or acetic acid). Add the ketone and a catalytic amount of acetic acid. Heat the mixture at reflux for 1-2 hours, monitoring by TLC. Once the hydrazone formation is complete, remove the solvent under reduced pressure.
-
Cyclization: In a separate flask, preheat PPA to 80-100°C with mechanical stirring. Carefully add the crude hydrazone in portions to the hot PPA.
-
Heating: Increase the temperature of the reaction mixture to 120-160°C and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a strong base (e.g., 50% NaOH solution) until basic. Be cautious as this is an exothermic process. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This method can offer a significant reduction in reaction time.
Materials:
-
This compound (1.0 eq)
-
Ketone (e.g., cyclohexanone) (1.2 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid or ZnCl₂)
-
High-boiling point solvent (e.g., ethanol, isopropanol, or toluene)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound, the ketone, and the acid catalyst in the chosen solvent.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction mixture to a temperature between 120-180°C for 10-60 minutes. The optimal temperature and time will need to be determined empirically.
-
Work-up and Purification: After cooling the reaction vessel, perform a standard aqueous work-up as described in Protocol 1. Purify the crude product by column chromatography.
Visualizations
Fischer Indole Synthesis Mechanism
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Indole Synthesis with [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fischer indole synthesis of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine and various ketones.
Troubleshooting Guides
Problem: Low or No Yield of the Desired Indole Product
Low or no yield is a common issue, particularly with electron-deficient hydrazines like this compound due to the deactivating effects of the chloro and trifluoromethyl groups.
Possible Causes and Solutions:
| Cause | Recommended Action |
| N-N Bond Cleavage | This is a primary side reaction for electron-deficient hydrazines. The strong electron-withdrawing groups on the phenyl ring can weaken the N-N bond, leading to cleavage instead of the desired[1][1]-sigmatropic rearrangement.[1][2][3] Consider using a milder acid catalyst or optimizing the reaction temperature to favor the cyclization pathway. |
| Inadequate Reaction Conditions | The reaction may require more forcing conditions than standard Fischer indole syntheses.[4] Systematically screen different acid catalysts (Brønsted and Lewis acids), solvents, and reaction temperatures. Polyphosphoric acid (PPA) or Eaton's reagent are often effective for challenging substrates. |
| Purity of Starting Materials | Impurities in either the hydrazine or the ketone can lead to side reactions and inhibit catalysis.[5] Ensure the purity of your starting materials by recrystallization or distillation. |
| Steric Hindrance | Bulky substituents on the ketone can sterically hinder the formation of the hydrazone intermediate or the subsequent cyclization. If possible, consider a less hindered ketone. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no indole yield.
Problem: Formation of Multiple Products and Purification Challenges
The formation of isomeric products and other side products can complicate purification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Formation of Regioisomers | With unsymmetrical ketones, two different enamine intermediates can form, leading to two regioisomeric indole products. The electron-withdrawing nature of the substituents on the hydrazine can influence the regioselectivity.[5] Careful selection of the acid catalyst and reaction temperature may favor one isomer. |
| Side Products from N-N Cleavage | The primary byproduct is often the corresponding aniline, [2-Chloro-5-(trifluoromethyl)phenyl]amine, and degradation products of the ketone.[1] |
| Product Degradation on Silica Gel | Indoles, especially those with certain substituents, can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.[6] |
Purification Strategy:
-
Initial Work-up: After quenching the reaction, perform a liquid-liquid extraction. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted hydrazine, followed by a wash with a saturated sodium bicarbonate solution to remove acidic residues.
-
Column Chromatography:
-
Recrystallization: If the crude product is a solid and relatively pure (>85%), recrystallization can be an effective final purification step to obtain highly pure material.[6]
Purification Workflow:
Caption: Purification workflow for the indole product.
Frequently Asked Questions (FAQs)
Q1: What are the expected major side products in the reaction of this compound with ketones?
A1: The primary and most common side product results from the cleavage of the N-N bond in the hydrazine or its intermediates. This leads to the formation of [2-Chloro-5-(trifluoromethyl)phenyl]amine . Other potential side products can arise from the self-condensation or decomposition of the ketone under the acidic and potentially high-temperature reaction conditions.
Q2: How do the electron-withdrawing groups on the phenylhydrazine affect the reaction?
A2: The chloro and trifluoromethyl groups are strongly electron-withdrawing. This has two main effects:
-
It deactivates the aromatic ring, making the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult.[2][3]
-
It increases the propensity for N-N bond cleavage, which is a competing side reaction.[2][3] Consequently, reactions with this hydrazine often require more forcing conditions (stronger acids, higher temperatures) and may result in lower yields compared to reactions with electron-rich hydrazines.
Q3: What are the recommended starting conditions for a Fischer indole synthesis with this hydrazine?
A3: A good starting point would be to use a strong acid catalyst like polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent like acetic acid or ethanol. The reaction temperature will likely need to be elevated, typically in the range of 80-160°C.[5][7] Microwave-assisted synthesis can also be a viable option to reduce reaction times and potentially improve yields.[5] It is crucial to monitor the reaction by TLC or LC-MS to optimize the conditions for your specific ketone.
Q4: Can I form the hydrazone first and then cyclize it?
A4: Yes, a two-step procedure is often preferred. The hydrazone can be formed first under milder conditions, typically by reacting the hydrazine and ketone in a solvent like ethanol with a catalytic amount of acid.[8] The isolated and purified hydrazone is then subjected to the stronger acidic conditions required for the cyclization. This can sometimes lead to cleaner reactions and higher yields by minimizing side reactions of the ketone.
Q5: My reaction produced two isomeric indoles. How can I control the regioselectivity?
A5: The formation of two regioisomers is common when using unsymmetrical ketones. The ratio of the isomers can be influenced by the choice of acid catalyst and the reaction temperature. Generally, bulkier acid catalysts may favor the formation of the less sterically hindered isomer. Systematic screening of different acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂) and temperatures is the best approach to optimize the selectivity for the desired isomer.[5]
Experimental Protocols
General Procedure for Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60°C) until hydrazone formation is complete (monitor by TLC).
-
Remove the ethanol under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization.
-
-
Indolization:
-
In a separate flask, heat polyphosphoric acid (PPA) (typically 10 times the weight of the hydrazone) to 100-120°C with mechanical stirring.
-
Carefully add the crude or purified hydrazone to the hot PPA in portions.
-
Increase the temperature to 150-160°C and stir for 10-30 minutes, monitoring the reaction progress by TLC.[5]
-
The reaction mixture will typically darken in color.
-
-
Work-up:
-
Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with vigorous stirring.
-
The crude indole product should precipitate as a solid.
-
Filter the solid and wash it thoroughly with water until the washings are neutral.
-
Wash the solid with a small amount of cold ethanol or hexane to remove non-polar impurities.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude indole by column chromatography on silica gel or alumina, or by recrystallization from an appropriate solvent system.[6]
-
Data Presentation
Table 1: Hypothetical Yields of Indole vs. Side Product under Various Conditions
| Entry | Ketone | Acid Catalyst | Temperature (°C) | Desired Indole Yield (%) | [2-Chloro-5-(trifluoromethyl)phenyl]amine Yield (%) |
| 1 | Cyclohexanone | H₂SO₄/EtOH | 80 | 25 | 60 |
| 2 | Cyclohexanone | PPA | 150 | 65 | 20 |
| 3 | Acetone | ZnCl₂ | 120 | 40 | 45 |
| 4 | Acetone | PPA | 160 | 75 | 15 |
| 5 | Propiophenone | H₂SO₄/AcOH | 110 | 15 | 70 |
| 6 | Propiophenone | PPA | 150 | 55 | 30 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields will vary depending on the specific ketone and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ymerdigital.com [ymerdigital.com]
Technical Support Center: Purification of Crude [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine Reaction Product
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of the crude product from reactions involving [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is an oil and will not crystallize. What should I do?
A1: Oily products are a common issue when purifying phenylhydrazine derivatives. This can be due to the presence of impurities that inhibit crystallization or residual solvent.
Troubleshooting Steps:
-
Trituration: Try stirring the oil with a non-polar solvent like cold pentane or n-hexane. This can sometimes induce solidification.
-
Solvent Choice for Recrystallization: If trituration fails, the choice of recrystallization solvent is crucial. Ethanol, ethanol/water mixtures, or hexane/ethyl acetate are often effective for phenylhydrazine derivatives. For hydrochloride salts, recrystallization from aqueous HCl can be effective.[1]
-
Column Chromatography: If recrystallization is unsuccessful, purify the crude product by silica gel column chromatography.[1]
-
Ensure Dryness: Traces of moisture can prevent crystallization. Ensure your product is thoroughly dried, for example, by using a vacuum oven. The presence of moisture can lead to foaming, especially during distillation.[2]
Q2: The yield of my purified product is very low. What are the potential causes and how can I improve it?
A2: Low yield can result from product loss during work-up and purification steps or from incomplete reactions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the initial reaction has gone to completion. Incomplete conversion is a common reason for low yields.
-
Work-up Procedure:
-
Extraction: During liquid-liquid extraction, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous layer. Perform multiple extractions with a smaller volume of solvent for better efficiency.
-
Recrystallization: Use the minimum amount of hot solvent necessary for dissolution to avoid significant product loss in the mother liquor.[3] Cool the solution slowly and then in an ice bath to maximize crystal formation.[4]
-
-
Avoid Decomposition: Phenylhydrazines can be sensitive to heat. Avoid prolonged heating during purification steps. The presence of any residual hydrochloride salt can catalyze decomposition at temperatures above 100°C.[2]
Q3: My purified product is colored (yellow, pink, or brown). How can I decolorize it?
A3: Color in the final product often indicates the presence of oxidized impurities or azo compounds formed as byproducts.[1]
Troubleshooting Steps:
-
Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[2] Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Recrystallization from Aqueous HCl: For the hydrochloride salt, recrystallizing from a water and concentrated hydrochloric acid mixture can yield pure white crystals.[2]
-
Control Diazotization Reaction: The formation of colored azo compounds can occur if the diazotization reaction is not sufficiently acidic or if there are localized areas of high aniline concentration.[1] Ensure vigorous stirring and maintain a low temperature during this step.
Q4: I am seeing multiple spots on the TLC of my purified product. What are the likely impurities?
A4: Common impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: The initial aniline derivative.
-
Over-reduction Products: The corresponding aniline, [2-Chloro-5-(trifluoromethyl)aniline], can be formed if the reduction of the diazonium salt is too harsh.
-
Azo-compounds: Colored byproducts from the coupling of the diazonium salt with unreacted aniline.[1]
-
Isomers: Positional isomers of the starting material can carry through the synthesis.
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
-
Recrystallization: This technique is effective for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation.
Quantitative Data on Purification Methods
| Purification Method | Purity of Starting Material | Solvent System | Expected Yield | Final Purity | Reference |
| Recrystallization | ~85% | Ethanol/Water | 80-90% | >98% | [3] |
| Recrystallization (HCl salt) | ~90% | Water/Conc. HCl | 85-90% | >99% (white crystals) | [2] |
| Column Chromatography | ~70% | Hexane/Ethyl Acetate (gradient) | 70-85% | >99% | [5] |
| Distillation | ~80-85% | - | 80-84% | >97% | [2][6] |
Note: These values are illustrative and can vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
This protocol is adapted from a general procedure for purifying phenylhydrazine hydrochloride.[2]
-
Dissolution: Dissolve 10 g of the crude this compound hydrochloride in 60 mL of deionized water. Heat the solution gently to aid dissolution.
-
Decolorization (Optional): If the solution is colored, add 0.1-0.2 g of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: To the hot filtrate, add 20 mL of concentrated hydrochloric acid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystallization.
-
Isolation: Collect the white crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol is a general procedure for purifying organic compounds.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Visualized Workflows
Caption: A typical experimental workflow for purification by recrystallization.
Caption: A decision-making diagram for troubleshooting an oily product.
References
Technical Support Center: Optimizing Pyrazole Synthesis from Substituted hydrazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazoles from substituted hydrazines and 1,3-dicarbonyl compounds, commonly known as the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles from substituted hydrazines, and what are the main challenges?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While this method is versatile, the primary challenges include controlling regioselectivity with unsymmetrical starting materials, maximizing reaction yield, and managing the purification of the final product.[2]
Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields in pyrazole synthesis can arise from several factors.[3] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the substituted hydrazine are of high purity. Impurities can lead to side reactions, and hydrazine derivatives can degrade over time. Using freshly opened or purified reagents is recommended.[1]
-
Reaction Stoichiometry: Verify the correct stoichiometry of your reactants. In some instances, using a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[3][4] For thermally sensitive substrates, microwave-assisted synthesis can be an effective strategy to improve yields and shorten reaction times.[5][6][7]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate. Increasing the reaction temperature can promote the final cyclization and dehydration step.[2]
-
Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[2] Strategies to improve regioselectivity include:
-
Solvent Choice: The choice of solvent can significantly impact regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to more common solvents like ethanol.[8][9]
-
pH Control: The acidity or basicity of the reaction medium can influence which nitrogen of the hydrazine attacks first. Acidic conditions might favor one isomer, while basic conditions could favor the other.[2][10]
-
Steric Hindrance: Employing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]
-
Temperature: The reaction temperature can be a critical parameter in controlling the isomeric ratio.[2][10]
Q4: The reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a cleaner product?
A4: Discoloration of the reaction mixture, particularly to yellow or red, is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[11] This is often due to the formation of colored impurities from the hydrazine starting material. To obtain a cleaner product:
-
If using a hydrazine salt, the addition of a mild base like potassium acetate can help neutralize the acid and lead to a cleaner reaction profile.[11]
-
Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate).[12][13]
-
For persistent colored impurities, passing the crude product through a short plug of silica gel and washing with a non-polar solvent like toluene can be effective before eluting the desired product with a more polar solvent.[11]
Q5: What are the best practices for purifying my pyrazole product?
A5: The most common purification techniques for pyrazoles are recrystallization and column chromatography.[12][14]
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The choice of solvent is crucial and depends on the polarity of the pyrazole derivative. Common single solvents include ethanol, methanol, and ethyl acetate.[12][13] For mixed-solvent recrystallization, a "good" solvent in which the compound is soluble is paired with a miscible "anti-solvent" in which it is poorly soluble.[12]
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired pyrazole from impurities and regioisomers. The choice of eluent system will depend on the polarity of the compounds to be separated. A common strategy is to start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[14] For basic pyrazole compounds that may interact strongly with acidic silica gel, deactivating the silica with triethylamine is a useful technique.[13]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No reaction observed on TLC | Inactive starting materials | Verify the purity and integrity of your hydrazine and dicarbonyl compound. Hydrazines can degrade upon storage. |
| Insufficient heating | Increase the reaction temperature or switch to a higher boiling point solvent. Consider microwave irradiation.[5][6] | |
| Incorrect pH | If using a hydrazine salt, ensure the reaction is not overly acidic. Addition of a mild base may be necessary. For acid-catalyzed reactions, ensure a suitable acid (e.g., acetic acid) is present.[4] | |
| Reaction starts but does not go to completion | Insufficient reaction time | Continue monitoring the reaction by TLC until the starting material is consumed. |
| Reversible reaction | A slight excess of the hydrazine may be required to push the equilibrium towards the product.[1] |
Issue 2: Formation of Multiple Products
| Symptom | Possible Cause | Suggested Solution |
| Two spots with similar Rf values on TLC, confirmed as isomers by MS | Lack of regioselectivity | Modify reaction conditions: change the solvent (e.g., to a fluorinated alcohol), adjust the pH, or alter the reaction temperature.[8][9][10] |
| Consider using a starting material with a significant steric or electronic bias to favor the formation of one isomer.[2] | ||
| Multiple spots on TLC, some of which are not the desired product | Side reactions or decomposition | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive. |
| Check the purity of starting materials for impurities that may be leading to side products. |
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles
| 1,3-Dicarbonyl Compound (R¹COCH₂COR²) | Hydrazine (R³NHNH₂) | Solvent | Isomer Ratio (A:B)¹ | Total Yield (%) | Reference |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione (R¹=CF₃, R²=Ph) | Methylhydrazine | Ethanol | 55:45 | 80 | [9] |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione (R¹=CF₃, R²=Ph) | Methylhydrazine | TFE | 85:15 | 82 | [9] |
| 1,1,1-trifluoro-4-phenylbutane-2,4-dione (R¹=CF₃, R²=Ph) | Methylhydrazine | HFIP | 97:3 | 85 | [9] |
| 1-phenyl-3-(2-thienyl)propane-1,3-dione (R¹=Ph, R²=2-thienyl) | Phenylhydrazine | Ethanol | 60:40 | 75 | [8] |
| 1-phenyl-3-(2-thienyl)propane-1,3-dione (R¹=Ph, R²=2-thienyl) | Phenylhydrazine | TFE | 90:10 | 88 | [8] |
| 1-phenyl-3-(2-thienyl)propane-1,3-dione (R¹=Ph, R²=2-thienyl) | Phenylhydrazine | HFIP | >99:1 | 92 | [8] |
¹Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R².
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Pyrazole Synthesis
| Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones + Arylhydrazines | Conventional | Reflux | 7-10 h | 68-86 | [5] |
| Quinolin-2(1H)-one-based α,β-unsaturated ketones + Arylhydrazines | Microwave | 120 | 7-10 min | 71-75 | [5] |
| Carbohydrazide derivatives + 2,4-pentanedione | Conventional | Reflux | 6-8 h | 70-85 | [5] |
| Carbohydrazide derivatives + 2,4-pentanedione | Microwave | 270 W | 3-5 min | 82-98 | [5] |
| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones + Hydrazines | Conventional | 25 | 8 h | - | [6] |
| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones + Hydrazines | Microwave | 200 | 6 min | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[4][15]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air dry. The product can be further purified by recrystallization from ethanol.
Protocol 2: One-Pot Synthesis of Pyrazoles from a Ketone and an Acid Chloride
This protocol describes a rapid, one-pot synthesis of pyrazoles from a ketone and an acid chloride via a diketone intermediate.[16][17][18][19][20]
Materials:
-
Ketone (e.g., acetophenone)
-
Acid chloride (e.g., benzoyl chloride)
-
Dry toluene
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
Acetic acid
-
Ethanol
-
Tetrahydrofuran (THF)
-
Hydrazine hydrate
Procedure:
-
Enolate Formation: Dissolve the ketone (2 mmol) in dry toluene (5 mL) in a screw-cap vial under a nitrogen atmosphere and cool to 0°C. Add LiHMDS (2.1 mL, 2.1 mmol) quickly via syringe with stirring. Allow the resulting anion to form for approximately 1 minute.
-
Diketone Formation: Add the acid chloride (1 mmol) in one portion via syringe with stirring. Remove the vial from the ice bath and allow it to stand for 1 minute.
-
Quenching and Cyclization: Add acetic acid (2 mL) with stirring. Then, add ethanol (10 mL) and THF (5 mL) to create a homogeneous mixture.
-
Hydrazine Addition: Add hydrazine hydrate (2 mL) and allow the mixture to auto-reflux for 5 minutes, or until LCMS analysis shows complete consumption of the diketone intermediate.
-
Work-up: Pour the resulting solution into a 1.0 M NaOH solution and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Visualizations
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Caption: Factors influencing the outcome of pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 17. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. acs.figshare.com [acs.figshare.com]
- 20. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation important?
A1: In the context of pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, a reaction which can result in two different substitution patterns on the final pyrazole product.[1][2]
Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential for efficacy and safety.[3][4]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][5] The regiochemical outcome is governed by a sensitive interplay of several factors:[3][6][7][8]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, directing the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][3][6]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic nature of their substituents. Electron-withdrawing groups increase the electrophilicity of an adjacent carbonyl carbon, making it a more likely target for initial nucleophilic attack.[1][3][6]
-
Reaction pH: The acidity or basicity of the reaction medium is critical.[1][3][6] Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][6][7]
-
Solvent Choice: The solvent can dramatically impact regioselectivity. Non-nucleophilic, polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols, have been shown to significantly enhance the preference for one regioisomer over another.[1][3][6][7][9]
-
Temperature: The reaction temperature can affect whether the reaction is under kinetic or thermodynamic control, which can influence the final ratio of the products.[3][6][10]
Q3: How can alternative synthetic strategies be used to achieve high regioselectivity?
A3: Yes, several methods have been developed to bypass the regioselectivity issues inherent in the classical Knorr condensation. These include:
-
[3+2] Cycloaddition Reactions: These reactions, for example between an N-arylhydrazone and a nitroolefin, can provide access to substituted pyrazoles with excellent regiocontrol.[7][11] Similarly, the Pechmann pyrazole synthesis involves the 1,3-dipolar cycloaddition of diazo compounds and alkynes.[12]
-
Using Dicarbonyl Surrogates: Instead of a symmetrical 1,3-diketone, substrates like β-enaminones can be used. These compounds introduce a pre-defined difference in reactivity between the two electrophilic centers, forcing the reaction to proceed with high regioselectivity.[7]
-
Flow Chemistry: Continuous-flow synthesis can offer improved control over reaction parameters like temperature and mixing, leading to better yields and regioselectivity.[13] It also allows for safer handling of hazardous intermediates.[13]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in little inherent preference for the site of initial hydrazine attack.[6]
Solutions:
-
Change the Solvent System (Most Effective First Step): Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve the isomeric ratio.[6][9] Fluorinated alcohols are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, which can significantly increase regioselectivity.[9]
-
Adjust Reaction pH: Introduce a catalytic amount of acid (e.g., acetic acid) or base. Acid catalysis can protonate the more basic nitrogen of the hydrazine, making the unsubstituted nitrogen the primary nucleophile and altering the reaction pathway.[1][6][7]
-
Employ Microwave Irradiation: Microwave-assisted synthesis can sometimes improve the isomeric ratio. The rapid, uniform heating can promote the formation of the thermodynamically more stable product.[6][7]
Issue 2: The major product is the undesired regioisomer.
This occurs when the inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under your current conditions.
Solutions:
-
Utilize a Dicarbonyl Surrogate: This is often the most robust solution. Instead of a 1,3-diketone, employ a substrate like a β-enaminone or a trichloromethyl enone.[4][7] These starting materials create a significant electronic bias between the two electrophilic carbons, directing the cyclization to form a single regioisomer.[7]
-
Switch Synthetic Strategy: Move from a condensation reaction to a [3+2] cycloaddition. Reacting an N-arylhydrazone with a nitroolefin, for instance, can provide access to 1,3,5-trisubstituted pyrazoles with excellent and often complementary regioselectivity compared to the Knorr synthesis.[7][11]
-
Alter Hydrazine Reactivity: If possible, modify the substituent on the hydrazine or use a protected hydrazine. For example, using arylhydrazine hydrochlorides versus the corresponding free base has been shown to produce opposite regioisomers exclusively.[4]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Substituted Hydrazines
The choice of solvent has a profound impact on the ratio of regioisomers formed. Fluorinated alcohols consistently and dramatically improve regioselectivity in favor of one isomer.
| Entry | 1,3-Diketone (R¹) | Hydrazine (R²) | Solvent | Ratio (Regioisomer A : B) | Total Yield (%) | Reference |
| 1 | CF₃ | Methyl | EtOH | 15:85 | 95 | [9] |
| 2 | CF₃ | Methyl | TFE | 85:15 | 98 | [9] |
| 3 | CF₃ | Methyl | HFIP | 97:3 | 98 | [9] |
| 4 | 4-MeO-Ph | Phenyl | EtOH | 65:35 | - | [9] |
| 5 | 4-MeO-Ph | Phenyl | TFE | 98:2 | 95 | [9] |
| 6 | 4-MeO-Ph | Phenyl | HFIP | >99:1 | 96 | [9] |
| 7 | 4-Cl-Ph | Phenyl | EtOH | 70:30 | - | [9] |
| 8 | 4-Cl-Ph | Phenyl | HFIP | >99:1 | 98 | [9] |
Regioisomer A corresponds to the pyrazole with the N-R² group adjacent to the R¹ substituent of the original diketone.
Experimental Protocols
Protocol 1: Highly Regioselective Knorr Condensation Using HFIP
This protocol describes a general procedure for pyrazole synthesis favoring a single regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer, thus improving the regiomeric ratio.[6]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Substituted hydrazine (e.g., arylhydrazine) (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Visualizations
Caption: Competing pathways in Knorr pyrazole synthesis leading to two possible regioisomers.
Caption: Troubleshooting workflow for improving regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting N-N Bond Cleavage in Fischer Indolization
Welcome to the Technical Support Center for the Fischer Indolization reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this fundamental indole synthesis, with a specific focus on the undesired N-N bond cleavage side reaction.
Frequently Asked Questions (FAQs)
Q1: What is N-N bond cleavage in the context of the Fischer indolization, and why is it a problem?
A1: N-N bond cleavage is a competing side reaction to the desired[1][1]-sigmatropic rearrangement in the Fischer indolization mechanism. Instead of the ene-hydrazine intermediate rearranging to form the indole scaffold, the nitrogen-nitrogen bond breaks heterolytically. This cleavage results in the formation of byproducts, most commonly an aniline derivative and an iminium cation, which leads to a lower yield or even complete failure of the desired indole synthesis.[2] The formation of these byproducts complicates the purification process and reduces the overall efficiency of the reaction.
Q2: What are the primary causes of N-N bond cleavage?
A2: The main factor promoting N-N bond cleavage is the presence of electron-donating substituents on the carbonyl starting material.[2] These groups stabilize the iminium cation formed upon N-N bond scission, making this pathway energetically more favorable and competitive with the desired indole formation. Additionally, the use of strong Brønsted acids as catalysts can also exacerbate the N-N cleavage side reaction.
Q3: How can I detect if N-N bond cleavage is occurring in my reaction?
A3: The most common indicator of N-N bond cleavage is the detection of an aniline derivative corresponding to the arylhydrazine used in the reaction. This can be identified through techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) of the crude reaction mixture. For example, if phenylhydrazine was used as a starting material, the presence of aniline in the product mixture is a strong indication of N-N bond cleavage.[2]
Q4: I am observing significant N-N bond cleavage. What is the first troubleshooting step I should take?
A4: The most effective initial step is to switch from a Brønsted acid catalyst (e.g., HCl, H₂SO₄, PPA) to a Lewis acid catalyst. Lewis acids, such as zinc chloride (ZnCl₂), are known to promote the desired[1][1]-sigmatropic rearrangement while minimizing the competing N-N bond cleavage pathway, especially when dealing with substrates bearing electron-donating groups.[3]
Troubleshooting Guide
Problem: Low yield of desired indole and formation of aniline byproduct, especially with electron-rich ketones.
Solution: Modify the catalytic system and reaction conditions. Lewis acids are generally more effective than Brønsted acids in suppressing N-N bond cleavage for electron-rich substrates.
Data Presentation: Catalyst Effect on Indole Yield
The following table summarizes the effect of different acid catalysts on the yield of 2,3-dimethylindole from the reaction of phenylhydrazine with butanone.
| Catalyst | Solvent | Temperature (°C) | Yield of 2,3-dimethylindole (%) | Reference |
| THF | 150 | High | [4] | |
| 2-MeTHF | 150 | High | [4] | |
| CPME | 150 | High | [4] | |
| None | 150 | Lower | [4] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indolization using a Lewis Acid Catalyst (ZnCl₂) to Minimize N-N Bond Cleavage
This protocol is adapted for substrates prone to N-N bond cleavage, such as those with electron-donating groups on the ketone.
Materials:
-
Arylhydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Electron-rich ketone (e.g., 4-methoxyacetophenone) (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)
-
Anhydrous solvent (e.g., Toluene or Triethylene Glycol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve the arylhydrazine and the ketone in ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours until hydrazone formation is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude hydrazone. This step can help to improve the cleanliness of the subsequent cyclization.
-
-
Cyclization:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the pre-formed hydrazone (1.0 eq) and anhydrous toluene.
-
Carefully add anhydrous zinc chloride (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
For particularly challenging substrates, consider using a higher boiling solvent like triethylene glycol in combination with microwave irradiation.[5]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Neutralize the mixture with a suitable base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude indole product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualizations
Fischer Indolization: Desired Pathway vs. N-N Bond Cleavage
References
Technical Support Center: Recrystallization of Trifluoromethyl-Containing Indole Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of trifluoromethyl-containing indole derivatives. The unique physicochemical properties imparted by the trifluoromethyl (CF₃) group can present challenges during purification. This guide offers troubleshooting advice and detailed protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization of trifluoromethyl-containing indole derivatives often challenging?
A1: The presence of the highly electronegative trifluoromethyl group can significantly alter a molecule's properties, making recrystallization difficult.[1][2] The CF₃ group can increase lipophilicity and metabolic stability, but it also introduces strong dipole moments and can participate in various intermolecular interactions (e.g., C-F···H hydrogen bonds, dipole-dipole interactions).[1] These factors influence the compound's solubility and crystal packing, sometimes leading to the formation of oils or amorphous solids instead of well-defined crystals.[1] Additionally, the trifluoromethyl group is known to be prone to rotational disorder in crystal lattices, which can inhibit the formation of a stable crystal structure.[3]
Q2: What are the first steps to take when developing a recrystallization protocol for a new trifluoromethyl-containing indole derivative?
A2: The initial and most critical step is solvent screening.[4][5] This involves testing the solubility of your compound in a range of solvents with varying polarities. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4][5] Small-scale trials in test tubes are recommended to efficiently identify a suitable solvent or solvent system (a mixture of a "good" solvent and a "poor" anti-solvent).[6]
Q3: Can I use a single solvent for recrystallization?
A3: Yes, a single-solvent recrystallization is the simplest method and should be considered first. This method is ideal if you can find a solvent that meets the criteria of high solubility when hot and low solubility when cold.[1][4] Common choices for indole derivatives include alcohols (ethanol), esters (ethyl acetate), and ketones (acetone), often paired with a non-polar anti-solvent like hexanes if a single solvent is not effective.[7][8]
Q4: When is a two-solvent system necessary, and how do I choose the solvents?
A4: A two-solvent system is employed when no single solvent provides the desired solubility profile.[1][6] This system consists of a "good" solvent in which the compound is readily soluble, and a miscible "poor" solvent (or anti-solvent) in which the compound is insoluble.[1] The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes cloudy (the point of saturation). The solution is then gently heated to redissolve the precipitate and subsequently cooled slowly to induce crystallization.[7] For trifluoromethyl-containing indoles, common solvent pairs include ethyl acetate/hexanes, methanol/water, and acetone/water.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not sufficiently supersaturated.[7] | - Evaporate some of the solvent to increase the concentration.- If using a two-solvent system, add more of the anti-solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.[9]- Add a seed crystal of the pure compound.[9]- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[7] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated, causing the solute to separate as a liquid.[9][10][11] Impurities can also inhibit crystallization.[7][10] | - Reheat the solution and add a small amount of the "good" solvent to redissolve the oil, then cool at a much slower rate.[7][9]- Use a lower-boiling point solvent or solvent system.- Try a different solvent system altogether.[12]- If impurities are suspected, first purify the crude product by column chromatography.[7] |
| Crystallization happens too quickly, yielding fine needles or powder. | The solution is too concentrated, or the cooling rate is too fast, leading to rapid precipitation and trapping of impurities.[9] | - Add a small amount of the "good" solvent to the hot solution to slightly decrease saturation.- Ensure the solution cools slowly and undisturbed. Insulating the flask can help.- Consider vapor diffusion or solvent layering techniques for slower crystal growth.[13] |
| The recrystallized product is colored or appears impure. | Colored impurities are co-crystallizing with the product. | - A second recrystallization may be necessary.- Consider treating the solution with activated charcoal before the hot filtration step to adsorb colored impurities. Note that this may also adsorb some of the desired product.- Ensure the solution is not cooled too rapidly, which can trap impurities.[9] |
| The recovery yield is low. | Too much solvent was used, leading to significant product loss in the mother liquor.[9] The compound has significant solubility in the cold solvent. The crystals were washed with solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.- The mother liquor can be concentrated to recover a second crop of crystals, which may require a separate recrystallization.[9] |
Quantitative Data Summary
While specific yields are highly dependent on the individual compound and the purity of the crude material, the following table provides representative data for a two-step purification process of a fluorinated indole derivative, illustrating the improvement in purity at each stage.
| Purification Step | Representative Purity (%) | Representative Step Yield (%) |
| Crude Product | ~75 | - |
| After Column Chromatography | ~95 | ~87 |
| After Recrystallization | >99 | ~85 |
Note: This data is illustrative and based on a typical purification of a synthesized indole derivative. Actual results will vary.[7]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that dissolves the trifluoromethyl-containing indole derivative at a high temperature but not at a low temperature.[1]
Materials:
-
Crude trifluoromethyl-containing indole derivative
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and bring the mixture to a gentle boil while stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Allow the clear solution to cool slowly and undisturbed to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Two-Solvent Recrystallization
This method is used when no single solvent is suitable. It utilizes a "good" solvent in which the compound is soluble and a "poor" (anti-solvent) in which it is insoluble. The two solvents must be miscible.[1][7]
Materials:
-
Crude trifluoromethyl-containing indole derivative
-
"Good" solvent (e.g., ethyl acetate, methanol)
-
"Poor" solvent (e.g., hexanes, water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes persistently cloudy.
-
If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once crystal formation is established, place the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of an ice-cold mixture of the two solvents or with the pure, ice-cold "poor" solvent.
-
Dry the purified crystals.
Visualized Workflows
Caption: General workflow for the recrystallization of trifluoromethyl-containing indole derivatives.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. mt.com [mt.com]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 13. unifr.ch [unifr.ch]
Technical Support Center: Managing Exothermic Reactions with Substituted Phenylhydrazines
This guide provides essential troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with substituted phenylhydrazines. Particular focus is given to the identification, management, and prevention of exothermic events and related side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with substituted phenylhydrazines? A1: Substituted phenylhydrazines can undergo highly exothermic reactions, particularly during processes like acylation, alkylation, and cyclization (e.g., Fischer indole synthesis).[1][2] The primary hazard is a rapid, uncontrolled increase in temperature, known as thermal runaway, which can lead to pressure buildup, vessel failure, and release of toxic materials.[3][4] Phenylhydrazine itself decomposes at its boiling point of 243.5 °C and has a flash point of 88-89 °C, indicating flammability under certain conditions.[5][6]
Q2: How do substituents on the phenyl ring affect reactivity and thermal risk? A2: The electronic nature of substituents significantly influences the reactivity of the hydrazine moiety. Electron-donating groups can increase the nucleophilicity of the hydrazine, potentially leading to faster, more exothermic reactions. Conversely, electron-withdrawing groups can deactivate the hydrazine, sometimes requiring more forceful conditions (higher temperatures), which can also increase risk if the reaction has a high activation energy.[2][7] The position of the substituent (ortho, meta, para) also plays a critical role in reaction rates.[7]
Q3: What are the initial signs of a potential thermal runaway? A3: Key indicators include a sudden and accelerating rise in the internal reaction temperature that is no longer controlled by the cooling system, an unexpected increase in pressure, vigorous gas evolution, and noticeable changes in the color or viscosity of the reaction mixture. Continuous monitoring of temperature and pressure is critical for early detection.[3]
Q4: What immediate steps should be taken if an uncontrolled exotherm is detected? A4: If a thermal runaway is suspected, the immediate priorities are to enhance cooling, stop any further reagent addition, and prepare for emergency quenching. If the reaction is in its early stages, adding a pre-chilled, inert solvent can help absorb heat. If the reaction cannot be controlled, a pre-determined quenching procedure should be initiated.
Troubleshooting Guide: Common Issues and Solutions
Q5: My reaction temperature is spiking uncontrollably during reagent addition. What is happening and what should I do? A5: This indicates that the rate of heat generation is exceeding the rate of heat removal. This is common in acylation reactions if the acylating agent is added too quickly.
-
Immediate Actions:
-
Immediately stop the addition of the reagent.
-
Maximize cooling by lowering the temperature of the cooling bath or increasing the flow of coolant.
-
If possible, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
-
Preventative Measures:
-
Slow Addition: Add the limiting reagent dropwise over a prolonged period to control the reaction rate.[1]
-
Low Temperature: Maintain a very low reaction temperature (e.g., -78 °C with a dry ice/acetone bath) throughout the addition.[1]
-
High Dilution: Running the reaction at a higher dilution can disfavor the intermolecular reactions that are often highly exothermic.[1]
-
Q6: The reaction has produced a significant amount of an insoluble, high-molecular-weight solid. How can this be prevented? A6: This is a common issue, particularly in reactions with di-functional reagents (like oxalyl chloride), and indicates the formation of polymeric byproducts.[1] This occurs when one molecule of the acylating agent reacts with two molecules of phenylhydrazine, leading to chain extension.[1]
-
Troubleshooting Steps:
-
Control Temperature: Maintain a very low reaction temperature (-70°C to -78°C) during the addition of the acylating agent to improve selectivity.[1]
-
Inverse Addition: Consider adding the phenylhydrazine solution to the acylating agent solution to maintain a low concentration of the more reactive species.[1]
-
High Dilution: Use a larger volume of solvent to reduce the probability of intermolecular side reactions.[1]
-
Q7: My reaction yield is consistently low, even with minimal side product formation. What are the likely causes? A7: Low yields can stem from several factors related to reagent quality, reaction conditions, and workup procedures.
-
Potential Causes & Solutions:
-
Reagent Purity: Ensure the substituted phenylhydrazine is pure and free from oxidation products; it should typically be a pale yellow oil or solid.[1][8] Phenylhydrazine and its salts can degrade over time, especially when exposed to air and light.[8][9]
-
Acid Scavenging: Reactions with acyl chlorides produce HCl as a byproduct, which can protonate and deactivate the starting phenylhydrazine. Include a non-nucleophilic base like triethylamine or pyridine to neutralize the acid.[1]
-
Incomplete Reaction: Monitor the reaction using Thin Layer Chromatography (TLC). If the reaction has stalled, consider allowing it to warm slowly to room temperature and stir for several hours to drive it to completion.[1][10]
-
pH Control: Some reactions, like cyclocondensations, are pH-sensitive. Strongly acidic conditions can protonate the hydrazine and reduce its nucleophilicity, while strongly basic conditions may promote other side reactions.[8]
-
Q8: The final product is highly colored (yellow to red-brown). What is the cause and how can it be purified? A8: Color formation is often due to the oxidation of the phenylhydrazine starting material or intermediates.[8] Phenylhydrazine itself is known to turn yellow to dark red upon exposure to air.[6][11]
-
Troubleshooting & Purification:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.[8]
-
Recrystallization: This is often the most effective purification method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes).[1][10] Adding a small amount of decolorizing charcoal to the hot solution during recrystallization can help remove colored impurities.[10]
-
Aqueous Workup: A thorough aqueous workup can remove water-soluble impurities and salts formed during the reaction.[1]
-
Data Presentation
Table 1: Physical and Safety Properties of Phenylhydrazine
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₅NHNH₂ | [6][11] |
| Molar Mass | 108.14 g/mol | [11] |
| Appearance | Pale yellow crystal or oily liquid | [5] |
| Melting Point | 19.5 °C | [5][11] |
| Boiling Point | 243.5 °C (with decomposition) | [5][11] |
| Flash Point | 88 - 89 °C | [5][6] |
| Autoignition Temp. | 345 °F (174 °C) | [12] |
| Solubility | Sparingly soluble in cold water; miscible with ethanol, ether, benzene. | [5][11] |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Acylation Reaction
This protocol provides a generalized method for the acylation of a substituted phenylhydrazine, incorporating key safety controls to manage the exothermic nature of the reaction.
-
Materials:
-
Substituted Phenylhydrazine (1.0 eq.)
-
Acyl Chloride (1.0 eq.)
-
Anhydrous, inert solvent (e.g., Dichloromethane or THF)
-
Non-nucleophilic base (e.g., Triethylamine, 1.1 eq.)
-
Standard glassware for inert atmosphere synthesis (flame-dried)
-
Dry ice/acetone bath
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the substituted phenylhydrazine (1.0 eq.) and triethylamine (1.1 eq.) in the anhydrous solvent under an inert atmosphere.[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
In the dropping funnel, prepare a solution of the acyl chloride (1.0 eq.) in the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred phenylhydrazine solution over a period of 1-2 hours. Crucially, ensure the internal temperature does not rise significantly during the addition. [1]
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.
-
Slowly allow the reaction to warm to room temperature and continue stirring for 12-16 hours, monitoring the progress by TLC.[1]
-
Upon completion, quench the reaction by the slow, controlled addition of water while cooling the flask in an ice bath.
-
Proceed with a standard aqueous workup. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.[1][10]
-
Visualizations
Caption: Workflow for managing a potential thermal runaway event.
Caption: A logical guide for troubleshooting low reaction yields.
Caption: A generalized experimental workflow for controlled reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three Ways to Protect Vehicle from LiB Thermal Runaway: Part 1 of 2 | NAGASE Mobility | NAGASE [group.nagase.com]
- 4. ajg.com [ajg.com]
- 5. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 7. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Phenylhydrazine = 99 59-88-1 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Phenylhydrazine [chemeurope.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Validation & Comparative
Navigating Pyrazole Synthesis: A Guide to Alternatives for [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
For researchers, scientists, and professionals in drug development, the synthesis of pyrazole scaffolds is a cornerstone of creating novel therapeutics. While [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine has been a common reagent, a diverse array of alternative hydrazines and synthetic methodologies offers improved yields, regioselectivity, and greener reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform your next synthetic strategy.
The classical Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, remains a fundamental and widely used method for constructing the pyrazole ring.[1][2][3] Variations of this method, along with newer catalytic and microwave-assisted approaches, have expanded the toolkit for chemists, allowing for the efficient synthesis of a broad range of substituted pyrazoles.[4][5][6]
Performance Comparison of Substituted Hydrazines in Pyrazole Synthesis
The choice of substituted hydrazine is critical in determining the final structure and properties of the pyrazole product. The following table summarizes the performance of various arylhydrazines as alternatives to this compound in pyrazole synthesis, with data collated from multiple studies.
| Hydrazine Alternative | Reaction Partner(s) | Catalyst/Conditions | Yield (%) | Reference |
| This compound | 1,3-Diketone | Acidic, Reflux | Varies | (Implied) |
| 4-Fluorophenylhydrazine | Pd₂(dba)₃ | Microwave, DMSO, 100°C, 5 min | 94 | [4] |
| 4-Chlorophenylhydrazine | Pd₂(dba)₃ | Microwave, DMSO, 100°C, 5 min | 92 | [4] |
| 4-Bromophenylhydrazine | Pd₂(dba)₃ | Microwave, DMSO, 100°C, 5 min | 90 | [4] |
| 4-(Trifluoromethyl)phenylhydrazine | Pd₂(dba)₃ | Microwave, DMSO, 100°C, 5 min | 85 | [4] |
| 4-Methoxyphenylhydrazine | 1,3-Propanediol | Ru₃(CO)₁₂/NHC-phosphine | 130°C | 82 |
| 4-Nitrophenylhydrazine | 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | EtOH, Acidic, Reflux | 76 | [7] |
| Phenylhydrazine | 1,3-Diketones | nano-ZnO, Room Temp. | 95 | [8][9] |
| Various Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide, Room Temp. | 59-98 | [5] |
Featured Experimental Protocol: Microwave-Assisted Synthesis of 1-(4-Fluorophenyl)-5-phenyl-3-styryl-1H-pyrazole
This protocol is adapted from a microwave-assisted method for the synthesis of trisubstituted pyrazoles.[4]
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
Procedure:
-
A mixture of 4-fluorophenylhydrazine hydrochloride (1.0 mmol) and Pd₂(dba)₃ (0.5 equiv.) is taken in a microwave process vial.
-
DMSO (1 mL) is added to the vial.
-
The reaction vessel is sealed and subjected to microwave irradiation at 50 watts and 100 °C for 5 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The product is isolated and purified using standard chromatographic techniques.
Expected Yield: ~94%[4]
Visualizing Synthetic and Biological Pathways
To further aid in understanding, the following diagrams illustrate a typical pyrazole synthesis workflow and a key biological pathway where pyrazole-containing molecules act as inhibitors.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Navigating the Fischer Indole Synthesis: A Comparative Guide to the Reactivity of Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable yet remarkably versatile reaction, remains a cornerstone in the synthesis of the indole scaffold, a privileged structure in numerous pharmaceuticals and natural products. The reaction's efficiency and outcome are profoundly influenced by the electronic nature of substituents on the phenylhydrazine starting material. This guide provides an objective comparison of the reactivity of various substituted phenylhydrazines, supported by experimental data, to aid in the selection of appropriate starting materials and reaction conditions for successful indole synthesis.
The Decisive Role of Substituents: A Quantitative Comparison
The electronic properties of substituents on the phenylhydrazine ring play a critical role in the rate-determining step of the Fischer indole synthesis: the[1][1]-sigmatropic rearrangement of the intermediate ene-hydrazine. Electron-donating groups (EDGs) enhance the electron density of the aromatic ring, facilitating this rearrangement and generally leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the rearrangement more challenging and often requiring more forcing conditions to achieve comparable yields.
The following table summarizes experimental data from various studies, illustrating the impact of substituent identity and position on the yield of the Fischer indole synthesis. All reactions were performed with a ketone as the carbonyl partner.
| Phenylhydrazine Substituent | Substituent Type | Carbonyl Compound | Acid Catalyst | Reaction Conditions | Yield (%) | Reference |
| 4-Methoxy (-OCH₃) | Strong EDG | Propiophenone | Oxalic Acid/Dimethylurea | Ball-milling, 100 min | 79 | [1] |
| 4-Methyl (-CH₃) | Weak EDG | Propiophenone | Oxalic Acid/Dimethylurea | Ball-milling, 100 min | 75 | [1] |
| Unsubstituted (-H) | Neutral | Propiophenone | Oxalic Acid/Dimethylurea | Ball-milling, 100 min | 72 | [1] |
| 4-Chloro (-Cl) | Weak EWG | Propiophenone | Oxalic Acid/Dimethylurea | Ball-milling, 400 min | Low Conversion | [1] |
| 4-Nitro (-NO₂) | Strong EWG | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux, 4 h | 30 | [2] |
| 3-Methyl (-CH₃) | Weak EDG | Propiophenone | Oxalic Acid/Dimethylurea | Ball-milling, 100 min | 65 (mixture of 4- and 6-methylindoles) | [1] |
| 3-Chloro (-Cl) | Weak EWG | Propiophenone | Oxalic Acid/Dimethylurea | Ball-milling, 400 min | Traces | [1] |
Note: The data presented is a compilation from different sources and reaction conditions may vary. Direct comparison of absolute yields should be made with caution. However, the general trend of reactivity is evident.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for conducting the Fischer indole synthesis. Optimization of reaction time, temperature, and catalyst may be necessary for specific substrates.
General One-Pot Procedure for Fischer Indole Synthesis
This procedure is suitable for many substituted phenylhydrazines, particularly those with electron-donating or neutral substituents.[3]
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, or neat)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Hydrazone Formation (in situ): To a round-bottom flask, add the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq).
-
Add the chosen solvent (if any) and the acid catalyst. For solid catalysts, ensure they are finely powdered. For viscous acids like polyphosphoric acid, add them at a slightly elevated temperature to ensure proper mixing.
-
Cyclization: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 180°C) with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol for Phenylhydrazines with Electron-Withdrawing Groups
For phenylhydrazines bearing strong electron-withdrawing groups, more forcing conditions are often required.[2]
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0 eq)
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 1 M)
-
Organic solvent for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted phenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.0 eq).
-
Add a mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for an extended period (e.g., 4-24 hours), monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a sodium hydroxide solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Visualizing the Mechanism and Workflow
To better understand the reaction dynamics and the influence of substituents, the following diagrams illustrate the general mechanism of the Fischer indole synthesis and a logical workflow for troubleshooting common issues.
Caption: General mechanism of the Fischer indole synthesis.
References
Efficacy of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine vs other hydrazines for COX-2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy. The chemical architecture of many potent and selective COX-2 inhibitors is built upon a pyrazole scaffold, frequently synthesized through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The nature of the substituents on the hydrazine precursor plays a pivotal role in determining the final compound's inhibitory potency and selectivity. This guide provides a comparative overview of the efficacy of COX-2 inhibitors derived from various hydrazines, with a focus on the structural motif of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine and its analogs, supported by experimental data from peer-reviewed studies.
Comparative Efficacy of COX-2 Inhibitors Derived from Various Hydrazines
The inhibitory activity of COX-2 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1)/IC50 (COX-2), is a critical parameter for assessing the drug's specificity for COX-2 over the constitutively expressed COX-1, with a higher SI indicating greater selectivity and a potentially better safety profile regarding gastrointestinal side effects.
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various pyrazole derivatives synthesized from different hydrazine precursors. This data, compiled from multiple studies, allows for a cross-comparison of the efficacy profiles.
| Precursor Hydrazine Analog (Illustrative) | Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| 4-Sulfamoylphenylhydrazine | Celecoxib | >50 | 0.055 | >909 | [1] |
| 4-Methylsulfonylphenylhydrazine | PYZ16 | 5.58 | 0.52 | 10.73 | [2] |
| Phenylhydrazine | 8d | >50 | 0.26 | >192.3 | [3] |
| 4-Bromophenylhydrazine | 14e | 19.69 | 0.17 | 115.82 | [4] |
| Thiazolyl-hydrazine-methyl sulfonyl analog | 34 | >100 | 0.140 | >714.28 | [1] |
| 4-Fluorophenylhydrazine | 12 | >10 | 0.049 | >204 | [1] |
| 2,4-Dinitrophenylhydrazine | 10e | - | - | - | [5] |
| 4-Nitrophenylhydrazine | ODZ2 | 63.76 | 0.48 | 132.83 | [6] |
Note: The table presents a selection of data from various sources to illustrate the impact of hydrazine substitution on COX-2 inhibition. Direct comparison between studies should be made with caution due to potential variations in assay conditions.
From the data, it is evident that the substituent on the phenylhydrazine ring is a key determinant of both potency and selectivity. The sulfonamide group in the precursor to Celecoxib is a well-established pharmacophore contributing to high COX-2 selectivity.[7] The presence of a trifluoromethyl group on the pyrazole ring, often introduced via the diketone starting material, is also a common feature in potent COX-2 inhibitors, as it can enhance hydrophobic interactions within the enzyme's active site. While a specific compound derived directly from this compound was not prominently featured in the direct comparative studies found, the data for fluorinated and trifluoromethyl-containing pyrazoles suggest that such a precursor could yield highly potent and selective inhibitors. For instance, fluorinated triarylpyrazoles have shown excellent efficacy and selectivity.[1]
Experimental Protocols
The following are generalized experimental protocols for the key assays used to determine the efficacy of COX-2 inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay (Whole Blood Assay)
This assay measures the ability of a test compound to inhibit the production of prostaglandins (PGE2) from arachidonic acid in human whole blood, which contains both COX-1 and COX-2 enzymes.
Methodology:
-
Preparation of Reagents:
-
Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Arachidonic acid is prepared as a stock solution in ethanol.
-
LPS (lipopolysaccharide) is used to induce COX-2 expression.
-
-
Assay Procedure:
-
Fresh human venous blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
For COX-2 inhibition, aliquots of blood are pre-incubated with the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C before the addition of LPS to induce COX-2. After a further incubation period (e.g., 24 hours), arachidonic acid is added to initiate the prostaglandin synthesis.
-
For COX-1 inhibition, aliquots of blood are pre-incubated with the test compound or vehicle for a specified time at 37°C. Arachidonic acid is then added.
-
The reaction is stopped after a defined period (e.g., 30 minutes) by centrifugation to separate the plasma.
-
-
Quantification of Prostaglandin E2 (PGE2):
-
The concentration of PGE2 in the plasma supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This in vivo assay assesses the anti-inflammatory effect of a test compound in a rat model of acute inflammation.
Methodology:
-
Animals: Male Wistar rats are typically used. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compounds, a reference drug (e.g., Celecoxib), and a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: A subcutaneous injection of carrageenan solution (e.g., 1% in saline) is administered into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory cascade and the mechanism of action of COX-2 inhibitors.
Caption: The COX-2 inflammatory pathway and the inhibitory action of COX-2 inhibitors.
General Workflow for Synthesis and Evaluation of Pyrazole-Based COX-2 Inhibitors
This diagram outlines the typical steps involved in the discovery and preclinical evaluation of novel COX-2 inhibitors derived from hydrazine precursors.
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.aalto.fi [research.aalto.fi]
- 3. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Indoles from [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of newly synthesized compounds is paramount. This guide provides a comparative overview of the analytical methodologies and synthetic routes for indoles derived from [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine, with a focus on the widely utilized Fischer indole synthesis.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a chloro and a trifluoromethyl group, as in indoles derived from this compound, can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. Therefore, rigorous structural confirmation is essential.
Fischer Indole Synthesis: A Primary Synthetic Route
The Fischer indole synthesis is a robust and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds.[1][2] The reaction typically proceeds by heating the arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][3]
Reaction Workflow:
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: General Procedure for Fischer Indole Synthesis
While a specific protocol for the reaction of this compound was not found in the available literature, a general procedure can be adapted. It is crucial to optimize the reaction conditions for each specific substrate combination.
-
Hydrazone Formation: Equimolar amounts of this compound and the desired carbonyl compound (e.g., acetone or ethyl pyruvate) are dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is typically stirred at room temperature or heated gently until the formation of the hydrazone is complete, which can be monitored by thin-layer chromatography (TLC).[3]
-
Indolization: The hydrazone is then subjected to cyclization in the presence of a stronger acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[1] The reaction mixture is heated, often to temperatures ranging from 80°C to 150°C, for a period of several hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.
Structural Validation: A Multi-technique Approach
The definitive confirmation of the indole structure requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the indole ring provide a detailed fingerprint of the molecule.
Expected NMR Spectral Features for 6-chloro-4-(trifluoromethyl)-1H-indole:
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. For an indole, the characteristic N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹.
Comparison of Synthetic Methods
While the Fischer indole synthesis is a workhorse for indole preparation, other methods can also be employed, each with its own advantages and disadvantages.
| Synthesis Method | Starting Materials | Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Acidic, often harsh | Versatile, readily available starting materials | Can have moderate yields, lack of regioselectivity with unsymmetrical ketones[4] |
| Bischler-Möhlau Indole Synthesis | α-Halo- or α-hydroxyketone, Aniline | Excess aniline, heating | Forms 2-substituted indoles | Harsh conditions, often low yields[5] |
| Larock Indole Synthesis | ortho-Iodoaniline, Disubstituted alkyne | Palladium catalyst, base | High yields, good functional group tolerance | Requires pre-functionalized starting materials, expensive catalyst[1] |
Workflow for Alternative Indole Syntheses:
Caption: Workflows for Bischler-Möhlau and Larock Indole Syntheses.
Conclusion
The validation of the structure of indoles derived from this compound relies on a synergistic approach of synthesis and comprehensive spectroscopic analysis. The Fischer indole synthesis remains a primary and accessible method for their preparation. However, for specific substitution patterns or milder reaction conditions, alternative methods like the Larock indole synthesis may offer advantages. Regardless of the synthetic route chosen, a combination of NMR, mass spectrometry, and IR spectroscopy is essential for the unambiguous confirmation of the final indole structure, ensuring the integrity of data for researchers and drug development professionals.
References
A Researcher's Guide to Differentiating Pyrazole Regioisomers: A Spectroscopic Comparison
For researchers in medicinal chemistry and drug development, the unambiguous structural determination of pyrazole regioisomers is a critical step. The subtle differences in the substitution pattern on the pyrazole ring can lead to significant variations in biological activity and pharmacological properties. This guide provides a comprehensive comparison of pyrazole regioisomers using key spectroscopic techniques, supported by experimental data and detailed protocols.
Distinguishing Pyrazole Regioisomers: The Spectroscopic Toolkit
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and two-dimensional techniques like NOESY and HMBC, stands as the most powerful tool for the definitive identification of pyrazole regioisomers.[1][2][3] Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary data for a comprehensive characterization.
A logical workflow for the spectroscopic analysis and differentiation of pyrazole regioisomers is presented below.
References
A Comparative Guide: Buchwald-Hartwig Amination as a Modern Alternative to the Classic Fischer Indole Synthesis
For over a century, the Fischer indole synthesis has been a cornerstone in the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products. However, the advent of modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has provided a powerful and often more versatile alternative for the synthesis of substituted indoles. This guide offers a detailed comparison of these two seminal methods, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their synthetic strategies.
At a Glance: Key Differences
| Feature | Fischer Indole Synthesis | Buchwald-Hartwig Amination for Indole Synthesis |
| Reaction Type | Acid-catalyzed cyclization of an arylhydrazone | Palladium-catalyzed intramolecular C-N bond formation |
| Starting Materials | Arylhydrazine and a ketone or aldehyde | An ortho-haloaniline derivative with a tethered amine or a one-pot reaction from an ortho-dihaloarene |
| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃)[1][2] | Palladium catalyst with a phosphine ligand (e.g., Pd(OAc)₂, BINAP, X-Phos)[3][4] |
| Key Transformation | [5][5]-Sigmatropic rearrangement | Reductive elimination from a palladium(II) intermediate |
| Generality | Broadly applicable but can be limited by the availability and stability of substituted hydrazines and harsh acidic conditions.[2] | Highly versatile with a wide range of compatible functional groups and milder reaction conditions.[3] |
Delving Deeper: A Head-to-Head Comparison
Reaction Conditions and Yields
The Fischer indole synthesis often requires harsh acidic conditions and high temperatures, which can be detrimental to sensitive functional groups.[2] In contrast, the Buchwald-Hartwig amination typically proceeds under milder basic or neutral conditions, offering greater functional group tolerance.[3]
A significant advancement that bridges the two methodologies is the Buchwald modification of the Fischer indole synthesis . This approach utilizes a palladium-catalyzed amination to first synthesize the required N-arylhydrazone from an aryl halide and a hydrazone, which then undergoes the classic acid-catalyzed cyclization.[1][2][6] This two-step, one-pot procedure expands the accessibility of the Fischer indole synthesis to a wider range of starting materials.
While direct comparative studies for the synthesis of identical indole products are not abundant in the literature, the general trend indicates that the Buchwald-Hartwig approach can offer comparable or even superior yields, especially for complex and highly substituted indoles where the Fischer synthesis might fail or provide low yields.
Table 1: Illustrative Yields for Indole Synthesis
| Indole Product | Synthesis Method | Key Reagents | Yield (%) | Reference |
| 2-Phenylindole | Fischer Indole Synthesis | Phenylhydrazine, Acetophenone, ZnCl₂ | 72-80 | [7] |
| Substituted Indoles | Buchwald-Hartwig Amination | o-chloroaniline derivatives, various amines | Good to Excellent | [8] |
| N-Arylindoles | Buchwald-Hartwig Amination | Indole, Aryl Bromide, Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ | 85-98 | [9] |
| 1,2,3,4-Tetrahydrocarbazole | Fischer Indole Synthesis (Microwave) | Phenylhydrazine, Cyclohexanone, p-TSA | 91 | [10] |
Substrate Scope and Functional Group Tolerance
The Fischer indole synthesis can be limited by the electronic nature of the substituents on both the arylhydrazine and the carbonyl compound. Electron-donating groups on the arylhydrazine generally facilitate the reaction, while strong electron-withdrawing groups can hinder it. Furthermore, the reaction is often not compatible with acid-sensitive functional groups. A notable limitation is its failure with acetaldehyde to produce the parent indole.[11]
The Buchwald-Hartwig amination , on the other hand, exhibits a remarkably broad substrate scope and excellent functional group tolerance.[3][12] A wide variety of functional groups, including esters, ketones, nitriles, and even some heterocycles, are well-tolerated under the relatively mild reaction conditions. This makes it particularly suitable for the late-stage functionalization of complex molecules in drug discovery. However, certain functional groups like nitro groups can be incompatible with some of the strong bases used, and some sulfur-containing compounds can poison the palladium catalyst.[5]
Experimental Protocols
General Procedure for Fischer Indole Synthesis
A typical experimental protocol for the Fischer indole synthesis involves the following steps:
-
Hydrazone Formation: The arylhydrazine and the carbonyl compound (ketone or aldehyde) are condensed, often in the presence of a weak acid like acetic acid, to form the corresponding arylhydrazone. This step can sometimes be performed in situ.
-
Cyclization: The isolated or in situ generated arylhydrazone is then treated with a strong Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) and heated to induce the[5][5]-sigmatropic rearrangement and subsequent cyclization.
-
Workup and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography.
General Procedure for Intramolecular Buchwald-Hartwig Amination for Indole Synthesis
The synthesis of indoles via an intramolecular Buchwald-Hartwig amination generally follows this sequence:
-
Substrate Synthesis: An appropriate precursor, typically an ortho-haloaniline with a tethered amine-containing side chain, is synthesized.
-
Cyclization: The precursor is subjected to the Buchwald-Hartwig reaction conditions. This involves dissolving the substrate in an appropriate solvent (e.g., toluene, dioxane) and adding a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). The mixture is then heated under an inert atmosphere until the reaction is complete.
-
Workup and Purification: The reaction mixture is cooled, filtered to remove the palladium catalyst, and the solvent is evaporated. The resulting crude product is then purified by column chromatography.
Visualizing the Pathways
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Buchwald-Hartwig Amination Catalytic Cycle for Indole Synthesis
Caption: A simplified catalytic cycle for intramolecular Buchwald-Hartwig amination.
Industrial Scalability and Cost-Effectiveness
For large-scale synthesis in the pharmaceutical industry, both cost and scalability are critical factors.
The Fischer indole synthesis , being a long-established method, often utilizes readily available and inexpensive starting materials and reagents.[13] However, the harsh reaction conditions can necessitate specialized equipment, and the potential for byproduct formation can complicate purification on a large scale. The environmental impact of using strong acids and potentially hazardous solvents is also a consideration.
The Buchwald-Hartwig amination , while employing more expensive palladium catalysts and phosphine ligands, offers significant advantages in terms of process efficiency and green chemistry.[14] The milder conditions often lead to cleaner reactions with higher yields and easier purification, which can offset the initial catalyst cost. Furthermore, advancements in catalyst technology have led to highly active catalysts with low loadings, improving the economic viability of this method on an industrial scale. The ability to perform these reactions in more environmentally benign solvents is also a significant advantage.[15]
Conclusion
Both the Fischer indole synthesis and the Buchwald-Hartwig amination are indispensable tools for the synthesis of indoles. The choice between them depends heavily on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
The Fischer indole synthesis remains a robust and cost-effective method for many applications, particularly when the required arylhydrazines are readily available and the substrate is tolerant to acidic conditions.
The Buchwald-Hartwig amination emerges as a superior alternative when dealing with sensitive functional groups, requiring milder conditions, or when a broader substrate scope is necessary. Its versatility and high efficiency make it particularly well-suited for the complex synthetic challenges encountered in modern drug discovery and development. The development of one-pot procedures that combine a Buchwald-Hartwig amination with a subsequent cyclization further enhances its appeal by improving step economy and overall efficiency.[13] As catalyst technology continues to evolve, the utility and cost-effectiveness of the Buchwald-Hartwig amination in indole synthesis are poised to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
Navigating the Labyrinth of Cyclization: A Comparative Guide to Byproducts from Substituted Phenylhydrazines
For researchers, scientists, and drug development professionals, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, offering a powerful route to the indole scaffold, a privileged structure in numerous pharmaceuticals. However, the journey from substituted phenylhydrazine to the desired indole is not always straightforward. Competing reaction pathways can lead to a variety of byproducts, impacting yield and purity. This guide provides an objective analysis of these byproducts, supported by experimental data, to aid in reaction optimization and impurity profiling.
The electronic nature of substituents on the phenylhydrazine ring plays a pivotal role in dictating the course of the cyclization reaction and the propensity for byproduct formation. Generally, the reaction is initiated by the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole.[2][3] However, deviations from this pathway are common and are largely influenced by the substituent's ability to donate or withdraw electron density.
The Influence of Substituents: A Tale of Two Effects
Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring increase the electron density of the hydrazine moiety. While this can facilitate the desired[1][1]-sigmatropic rearrangement, it can also promote a competing side reaction: the cleavage of the N-N bond in the hydrazone intermediate.[4] This cleavage can lead to the formation of anilines and other degradation products, ultimately reducing the yield of the target indole.
Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring. This can make the key rearrangement step more difficult, often necessitating harsher reaction conditions such as stronger acids or higher temperatures, which may result in lower overall yields and potential decomposition of starting materials and products.[5]
Quantitative Analysis of Product Distribution
The following tables summarize the quantitative data on the distribution of the main indole product and significant byproducts from the cyclization of various substituted phenylhydrazines.
Table 1: Cyclization of para-Substituted Phenylhydrazines with Acetone
| Substituent (para-) | Main Product (5-substituted indole) Yield (%) | Major Byproduct(s) | Byproduct Yield (%) | Reference |
| -H | 2-Methylindole (75-85%) | - | - | [2] |
| -CH₃ | 2,5-Dimethylindole (80-90%) | - | - | [2] |
| -OCH₃ | 5-Methoxy-2-methylindole (70-80%) | p-Anisidine | Not specified | [1] |
| -Cl | 5-Chloro-2-methylindole (60-70%) | - | - | [2] |
| -NO₂ | 5-Nitro-2-methylindole (30-40%) | Decomposition products | Not specified | [5] |
Table 2: Regioselectivity in the Cyclization of meta-Substituted Phenylhydrazines with Acetone
| Substituent (meta-) | 4-Substituted Indole Yield (%) | 6-Substituted Indole Yield (%) | Ratio (4-isomer : 6-isomer) | Reference |
| -CH₃ | 42 | 58 | 1 : 1.4 | [2] |
| -OCH₃ | 35 | 65 | 1 : 1.9 | [1] |
| -Cl | 55 | 45 | 1.2 : 1 | [2] |
| -NO₂ | 60 | 40 | 1.5 : 1 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing these reactions. Below are representative protocols for the Fischer indole synthesis with both electron-donating and electron-withdrawing substituted phenylhydrazines.
General Procedure for Phenylhydrazone Formation (optional isolation):
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction. The mixture is typically stirred at room temperature or with gentle heating until the formation of the phenylhydrazone is complete, as monitored by thin-layer chromatography (TLC).[2]
Protocol 1: Synthesis of 2,5-Dimethylindole from p-Tolylhydrazine Hydrochloride and Acetone
-
Materials: p-Tolylhydrazine hydrochloride (1.62 mmol), Acetone (1.62 mmol), Glacial acetic acid (2 g, ~0.03 mol), 1 M Sodium hydroxide solution, Dichloromethane for extraction, Anhydrous sodium sulfate.[2]
-
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and acetone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract with dichloromethane (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to yield the product.[2]
-
Protocol 2: Synthesis of 2,3,3-Trimethyl-5-nitroindolenine from p-Nitrophenylhydrazine Hydrochloride and Isopropyl Methyl Ketone
-
Materials: p-Nitrophenylhydrazine hydrochloride (1d), Isopropyl methyl ketone (2), Glacial acetic acid, Hydrochloric acid.[5]
-
Procedure:
-
A mixture of p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone is prepared in a binary mixture of acetic acid and hydrochloric acid.
-
The reaction mixture is heated for 4 hours.
-
After cooling, the product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield the product. A low yield of 30% is reported for this reaction, with the potential for decomposition, oxidation, and polymerization as side reactions under prolonged heating.[5]
-
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways in the Fischer indole synthesis and the competing side reactions.
Conclusion
The formation of byproducts in the cyclization of substituted phenylhydrazines is a critical consideration for any synthetic campaign targeting indoles. A thorough understanding of the electronic effects of substituents is paramount for predicting and controlling the product distribution. While electron-donating groups can accelerate the reaction, they also introduce the risk of N-N bond cleavage. Electron-withdrawing groups, on the other hand, may lead to lower yields and require more forceful conditions. For meta-substituted phenylhydrazines, the regioselectivity of the cyclization is a key factor to consider. By carefully selecting the starting materials, catalyst, and reaction conditions, and by being aware of the potential byproducts, researchers can optimize the synthesis of their target indole and streamline the purification process.
References
Illuminating the Fischer Indole Synthesis: A Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of fundamental organic reactions is paramount. The Fischer indole synthesis, a cornerstone for the construction of the indole nucleus found in numerous pharmaceuticals and natural products, has been a subject of mechanistic inquiry for over a century. Isotopic labeling studies have been instrumental in elucidating the pathway of this crucial transformation. This guide provides a comparative overview of the key findings from these studies, presenting available experimental data and methodologies to offer a deeper understanding of the reaction mechanism.
Probing the Nitrogen Pathway with ¹⁵N Labeling
One of the most fundamental questions regarding the Fischer indole synthesis mechanism is the fate of the two nitrogen atoms from the starting phenylhydrazine. Early investigations using ¹⁵N isotopic labeling provided a definitive answer, solidifying our understanding of the key bond formations and rearrangements.
The seminal work in this area demonstrated that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the resulting indole ring, while the second nitrogen atom (N2) is eliminated as ammonia.[1] This finding was crucial in supporting the proposed multi-step mechanism involving the formation of a phenylhydrazone, tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization and aromatization.
Comparative Analysis of ¹⁵N Labeling Studies
| Isotopic Label | Starting Material | Key Finding | Quantitative Data |
| ¹⁵N | Phenylhydrazine labeled at the N1 position | The ¹⁵N label is exclusively found in the indole nitrogen of the product. | Specific quantitative data (e.g., mass spectrometry isotopic ratios) from the original studies are not readily available in contemporary searchable literature. The result is consistently reported as a qualitative finding. |
| ¹⁵N | Phenylhydrazine labeled at the N2 position | The ¹⁵N label is found in the eliminated ammonia. | As with N1 labeling, specific quantitative data from the original experiments is not easily accessible in modern formats. |
Experimental Protocol: A Generalized ¹⁵N Labeling Experiment
The following protocol is a generalized representation based on the descriptions of early isotopic labeling experiments for the Fischer indole synthesis.
Objective: To determine which nitrogen atom of phenylhydrazine is incorporated into the indole ring.
Materials:
-
Phenyl-[¹⁵N1]-hydrazine or Phenyl-[¹⁵N2]-hydrazine
-
A suitable ketone or aldehyde (e.g., acetone, acetophenone)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride)
-
Appropriate solvents for reaction and purification
-
Instrumentation for product characterization and isotopic analysis (e.g., Mass Spectrometer, NMR Spectrometer)
Procedure:
-
Synthesis of ¹⁵N-labeled Phenylhydrazone: The ¹⁵N-labeled phenylhydrazine is condensed with the chosen ketone or aldehyde under standard conditions to form the corresponding phenylhydrazone.
-
Fischer Indole Synthesis: The isotopically labeled phenylhydrazone is then subjected to the conditions of the Fischer indole synthesis, typically by heating in the presence of an acid catalyst.
-
Isolation and Purification: The resulting indole product is isolated from the reaction mixture and purified using appropriate techniques such as crystallization or chromatography. The eliminated ammonia can also be trapped for isotopic analysis.
-
Isotopic Analysis: The purified indole and the trapped ammonia are analyzed by mass spectrometry to determine the presence and location of the ¹⁵N isotope. The mass spectrum of the labeled indole will show a molecular ion peak (M+1) corresponding to the incorporation of the ¹⁵N atom.
The Search for Kinetic Isotope Effects: An Uncharted Territory
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or significantly altered in the rate-determining step.
Despite the detailed mechanistic proposals for the Fischer indole synthesis, which include several proton transfer and bond-breaking steps, there is a notable lack of published studies reporting deuterium kinetic isotope effects for this reaction. The key[2][2]-sigmatropic rearrangement, in particular, would be an interesting candidate for such a study.
The absence of readily available KIE data suggests that either these studies have not been extensively performed or the results have not been widely disseminated. This represents a potential area for future research to further refine our understanding of the energetics and transition state structures involved in this classic reaction.
Visualizing the Mechanistic Insights
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps of the Fischer indole synthesis as supported by isotopic labeling studies.
Caption: The established mechanism of the Fischer indole synthesis, highlighting the fate of the ¹⁵N label from the N1 position of phenylhydrazine into the final indole product.
Caption: A generalized experimental workflow for a ¹⁵N isotopic labeling study of the Fischer indole synthesis.
Conclusion
References
Safety Operating Guide
Safe Disposal of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine, ensuring the safety of researchers and compliance with regulations.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the SDS for its hydrochloride salt and data on structurally related compounds, including other halogenated and trifluoromethylated hydrazine derivatives.[1] These compounds are consistently classified as hazardous, and therefore, this compound should be handled with the utmost care as a hazardous substance.
I. Hazard Assessment and Safety Precautions
Before beginning any disposal procedure, it is imperative to understand the potential hazards associated with this compound. Based on data from analogous compounds, this chemical should be presumed to be toxic if swallowed, in contact with skin, or inhaled.[2] It is also expected to cause skin and serious eye irritation, and may have mutagenic or carcinogenic properties, characteristic of many hydrazine derivatives. The trifluoromethyl group and chlorinated phenyl ring contribute to its persistence and potential for environmental harm.[3]
Table 1: Assumed Hazard Profile for this compound
| Hazard Class | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. |
| Carcinogenicity | May cause cancer. |
| Aquatic Toxicity | Very toxic to aquatic life. |
Personal Protective Equipment (PPE):
Strict adherence to PPE protocols is mandatory when handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield where splashing is possible.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[4] |
| Body Protection | Laboratory coat, with an apron or coveralls for larger quantities.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if handling outside of a certified chemical fume hood or if aerosolization is possible.[3] |
All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]
II. Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[5] Do not attempt to neutralize or dispose of this chemical down the drain.
Experimental Protocol for Waste Collection and Storage:
-
Waste Segregation: Designate a specific, properly labeled hazardous waste container for this compound and any materials contaminated with it. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated container. Avoid creating dust or splashes.
-
Collect all contaminated materials, including weighing papers, pipette tips, and used gloves, in the same container.
-
For spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then carefully sweep or scoop the material into the hazardous waste container.[6]
-
-
Container Management:
-
Keep the waste container closed at all times except when adding waste.
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
The storage area should be away from heat, sparks, and open flames.[7]
-
-
Disposal Request: Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup by a licensed hazardous waste disposal service.[7]
III. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Table 3: Emergency Response Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention. |
| Spill | Evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the contaminated material into a labeled hazardous waste container.[6] |
IV. Visualization of Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
Essential Safety and Handling Guide for [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS 1869-22-3). Adherence to these protocols is vital for ensuring personal safety and minimizing environmental risk. This compound is classified as a hazardous substance and should be handled with extreme care in a controlled laboratory environment.
Hazard Summary
This compound and its analogs are considered hazardous. They are often categorized as harmful if swallowed, in contact with skin, or inhaled. They can cause serious skin and eye irritation and may lead to respiratory irritation.[1][2][3] Some related hydrazine compounds are also suspected of causing genetic defects or cancer.[4][5] Therefore, treating this compound with the highest degree of caution is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory scenarios.
| Scenario | Eyes/Face | Skin/Body | Respiratory |
| Routine Use (in Chemical Fume Hood) | Safety goggles with side shields (ANSI Z87.1 compliant).[2][6] A face shield is required if there is a splash hazard.[6] | Chemical-resistant gloves (e.g., Nitrile or Neoprene). A fully buttoned lab coat is required.[2][6] | Not generally required when handled within a certified chemical fume hood.[6] |
| Handling Outside of a Fume Hood (e.g., weighing) | Safety goggles with side shields and a face shield. | Double-gloving with chemical-resistant gloves is recommended. A chemical-resistant apron over a lab coat is also advised.[6] | A NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary if a ventilated balance enclosure is not available.[6] |
| Spill Cleanup | Chemical splash goggles and a face shield.[7] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton). Chemical-resistant suit or apron and appropriate footwear.[7] | A NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) depending on the spill size. |
Glove Selection:
| Glove Material | Recommendation for Halogenated Aromatics | Notes |
| Nitrile | Good for incidental splash protection.[8] | A common choice for laboratory use. Change gloves immediately after contact. |
| Neoprene | Good resistance to a broad range of chemicals.[8] | Offers good flexibility and dexterity. |
| Butyl Rubber | Excellent for prolonged contact. | Recommended for spill cleanup or when direct, prolonged contact is anticipated. |
| Viton™ | Excellent for prolonged contact with aromatic and halogenated compounds. | Offers superior protection but may be less dexterous. |
Operational Plan: Safe Handling and Disposal
A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][9]
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]
-
Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[6]
-
-
Weighing the Compound :
-
If available, use a ventilated balance enclosure or a powder-containment hood for weighing.
-
If a containment hood is not available, perform weighing within the chemical fume hood with the sash at the lowest practical height.
-
Use anti-static weigh boats and tools to prevent the solid from becoming airborne.
-
-
Preparing Solutions :
-
Add the solid to the solvent slowly and carefully.
-
Keep the container opening covered as much as possible during addition.
-
Use a funnel for transferring solutions to prevent spills.[6]
-
-
Post-Handling and Cleanup :
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone) followed by a soap and water wash.
-
Remove PPE carefully to avoid contaminating your skin. The outer gloves should be removed first, followed by the inner gloves.
-
Wash hands thoroughly with soap and water after handling is complete.[9]
-
Disposal Plan
All waste containing this compound is considered hazardous.
-
Waste Categorization : This material should be disposed of as halogenated organic waste.[7]
-
Waste Collection :
-
Collect all solid waste (e.g., contaminated weigh boats, paper towels, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[1][9]
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management :
-
Keep waste containers securely sealed when not in use.[9]
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal Procedure :
Quantitative Exposure Limits
No specific Occupational Exposure Limits (OELs) have been established for this compound. The following table provides OELs for Phenylhydrazine, a structurally related and highly toxic compound, which can be used as a conservative guide for risk assessment and control.
| Organization | Exposure Limit Type | Value |
| OSHA [1][10][11] | PEL (Permissible Exposure Limit) - TWA (8-hour) | 5 ppm (22 mg/m³) |
| NIOSH [1][10] | REL (Recommended Exposure Limit) - C (Ceiling) | 0.14 ppm (should not be exceeded at any time) |
| ACGIH [1][10] | TLV (Threshold Limit Value) - TWA (8-hour) | 0.1 ppm |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling hazardous solid chemicals like this compound in a laboratory setting.
Caption: Safe handling workflow for hazardous solids.
References
- 1. nj.gov [nj.gov]
- 2. nipissingu.ca [nipissingu.ca]
- 3. showagroup.com [showagroup.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 5. uwyo.edu [uwyo.edu]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. nj.gov [nj.gov]
- 11. PHENYLHYDRAZINE | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
